Cupric chloride hydrate
Description
Historical Context and Evolution of Research on Cupric Chloride Hydrate (B1144303)
The history of copper chlorides dates back to the 17th century, with Robert Boyle's initial preparation of copper(I) chloride. wikipedia.org However, it was in 1799 that Joseph Proust first distinguished between the two chlorides of copper, laying the groundwork for future research. wikipedia.org Early investigations into cupric chloride dihydrate focused on its fundamental properties and structure. The crystal structure, along with the specific positions of the copper, chlorine, and oxygen atoms, was first determined through X-ray diffraction by Harker in 1936. arizona.educrystallography.net
Subsequent research refined these initial findings. Neutron diffraction was later used to determine the positions of the hydrogen atoms. arizona.edu Of historical note, cupric chloride dihydrate was the subject of the first electron paramagnetic resonance (EPR) measurements conducted by Yevgeny Zavoisky in 1944, a significant milestone in the study of paramagnetic materials. wikipedia.org These foundational studies have paved the way for the compound's application in more complex chemical research.
Scope of Contemporary Academic Investigations on Cupric Chloride Hydrate
Modern research continues to explore and expand the applications of this compound, leveraging its unique chemical characteristics. In its dihydrate form, it is a blue-green solid with a monoclinic crystal structure that transforms into the anhydrous form upon heating to 100°C. wikipedia.orgoxfordreference.com The copper(II) center in the dihydrate adopts a highly distorted octahedral geometry, being surrounded by two water ligands and four bridging chloride ligands. wikipedia.org
Table 1: Physical and Chemical Properties of Cupric Chloride Dihydrate
| Property | Value |
|---|---|
| Chemical Formula | CuCl₂·2H₂O |
| Molar Mass | 170.48 g/mol nih.gov |
| Appearance | Blue-green crystalline solid wikipedia.org |
| Density | 2.51 g/cm³ wikipedia.org |
| Melting Point | 100 °C (dehydration) wikipedia.org |
| Solubility in Water | 75.7 g/100 mL (25 °C) wikipedia.org |
| Solubility in Methanol (B129727) | 68 g/100 mL (15 °C) wikipedia.org |
A significant area of investigation is its catalytic activity. Cupric chloride is a key co-catalyst with palladium(II) chloride in the Wacker process, an industrial method for converting ethene to ethanal. wikipedia.org In this process, CuCl₂ reoxidizes the palladium catalyst, allowing the cycle to continue. wikipedia.org It also serves as a catalyst in various oxychlorination reactions to produce chlorine, such as in the Deacon process, and in the production of vinyl chloride and dichloromethane. sarchemlabs.comwikipedia.org
In organic synthesis, this compound is utilized for the chlorination of aromatic hydrocarbons and the alpha-position of carbonyl compounds. wikipedia.org Recent research has highlighted its use as a recoverable promoter for the hydrolysis of oximes to regenerate carbonyl compounds, presenting a green chemistry approach due to the near-quantitative recovery of the cupric salt. organic-chemistry.org
The study of its hydrated states in solution is another active research area. Computational studies using density functional theory (DFT) investigate the various hydrated clusters of copper dichloride, examining the roles of contact ion pairs and solvent-shared ion pairs, which are crucial for understanding its behavior in aqueous systems. researchgate.net
Table 2: Crystallographic Data for Cupric Chloride Dihydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic wikipedia.org |
| Space Group | Pbmn arizona.edu |
| a | 7.4141(4) Å arizona.edu |
| b | 8.0886(5) Å arizona.edu |
| c | 3.7431(3) Å arizona.edu |
| Bond Length (Cu-Cl) | 2.2781(14) Å arizona.edu |
| Bond Length (Cu-O) | 1.943(4) Å arizona.edu |
Interdisciplinary Relevance of this compound Studies
The influence of this compound extends beyond pure chemistry into various interdisciplinary fields.
Materials Science: It is used as a precursor in the synthesis of copper nanoparticles. mdpi.comtaylorandfrancis.com Research has focused on upcycling cupric chloride waste solutions from the printed circuit board (PCB) industry to produce these valuable nanoparticles. mdpi.com
Pyrotechnics: Like other copper compounds, cupric chloride is used as a blue/green coloring agent in fireworks and flame tests. wikipedia.orgwikipedia.org
Environmental Science: The compound is studied for its environmental impact, particularly its effect on soil microbes and denitrifying bacteria in irrigation water. wikipedia.org Conversely, it is also investigated for environmental remediation, such as its use in recovering copper from spent etchant solutions. researchgate.net
Industrial Applications: It finds use as a wood preservative, a pigment for glass and ceramics, and in dyeing and printing processes. byjus.comorientaroma.in It is also a component in cobalt-free humidity indicator cards. wikipedia.org
Agriculture: Cupric chloride has applications in the production of agricultural chemicals and has been used as a fungicide. orientaroma.inresearchgate.net
The natural occurrence of the dihydrate form as the rare mineral eriochalcite, typically found near fumaroles, also links its study to geology and mineralogy. wikipedia.orgnih.gov
Structure
2D Structure
Properties
IUPAC Name |
dichlorocopper;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYGTDAUKWEPCZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Cu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10125-13-0 | |
| Record name | Copper chloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Structural Elucidation and Crystallographic Investigations of Cupric Chloride Hydrate
Advanced Single-Crystal X-ray Diffraction Studies of CuCl₂·nH₂O Phases
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful analytical method for providing definitive information on crystal structures. Recent studies on cupric chloride dihydrate have utilized modern diffractometers and computational methods to refine and enhance the understanding of this compound, building upon foundational work from earlier decades.
The crystal structure of cupric chloride dihydrate has been the subject of multiple investigations, with early determinations providing a basic framework of the atomic positions of copper, chlorine, and oxygen. arizona.edu More recent redeterminations, employing high-quality crystals and advanced refinement techniques, have significantly improved the accuracy and precision of these structural parameters. arizona.edumdpi.com These studies have confirmed the distorted octahedral geometry around the copper(II) ion. The copper atom is coordinated to two water molecules and four chloride ions. wikipedia.org The two water ligands and two of the chloride ions form a square-planar arrangement in the equatorial plane, while the other two chloride ions from adjacent units occupy the axial positions, creating a bridged, layered structure. mdpi.com
The local coordination environment of the copper atom in CuCl₂·2H₂O consists of two short Cu–O bonds to the water molecules and two short, trans-disposed Cu–Cl bonds, forming the square planar moiety. mdpi.com Two longer, axial Cu–Cl interactions complete the distorted octahedron, linking the [CuCl₂(H₂O)₂] units into chains. mdpi.com Refinements have provided precise bond distances, such as a Cu–O distance of approximately 1.943(4) Å and a shorter Cu–Cl distance of about 2.2781(14) Å. arizona.edu
The accurate location of hydrogen atoms in crystal structures by X-ray diffraction can be challenging due to their low scattering power. However, modern refinement methods have enabled the successful determination of hydrogen atom positions in cupric chloride dihydrate. arizona.edumdpi.com These studies are crucial for a complete understanding of the hydrogen bonding network that stabilizes the crystal lattice.
A notable finding is the discrepancy often observed between O-H bond lengths determined by X-ray diffraction and those determined by neutron diffraction. X-ray diffraction measures electron density, which is shifted towards the electronegative oxygen atom, resulting in apparently shorter O-H bond lengths (e.g., 0.82(4) Å). arizona.edu Neutron diffraction, which locates the atomic nuclei, provides a more accurate measure of the internuclear distance, yielding longer O-H bond lengths that are in better agreement with theoretical models. arizona.edumdpi.com Recent studies using Hirshfeld atom refinements on X-ray data have successfully produced O–H bond lengths that are in good agreement with legacy neutron diffraction studies, showcasing significant methodological advancements. mdpi.com
Crystallographic studies have consistently determined that cupric chloride dihydrate (CuCl₂·2H₂O), in its common form known as the mineral eriochalcite, crystallizes in the orthorhombic system. mdpi.comwikipedia.org The specific space group is identified as Pmna. mdpi.com This space group imposes certain symmetry constraints on the atomic positions within the unit cell. For instance, the copper atom occupies a special position along a two-fold axis. mdpi.com
The unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, have been precisely measured. While values can vary slightly between different studies due to experimental conditions such as temperature, they are generally in close agreement. For example, a study at 100 K reported the following unit cell parameters for CuCl₂·2H₂O:
| Parameter | Value (Å/°) |
| a | 8.0405(4) Å |
| b | 3.7238(2) Å |
| c | 7.3585(4) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
These parameters are essential for indexing the diffraction patterns and for the complete determination of the crystal structure. mdpi.com
Anisotropic displacement parameters (ADPs), also known as thermal ellipsoids, describe the anisotropic thermal motion of atoms within the crystal lattice. The analysis of these factors provides insight into the dynamics of the atoms. For cupric chloride dihydrate, the refinement of anisotropic displacement factors for all non-hydrogen atoms is a standard procedure in modern crystallographic studies. arizona.edu
Supramolecular Architecture and Intermolecular Interactions in Cupric Chloride Hydrate (B1144303) Systems
The primary intermolecular forces governing the crystal packing in cupric chloride dihydrate are hydrogen bonds involving the coordinated water molecules. The hydrogen atoms of the water ligands act as donors, forming hydrogen bonds with the chloride ions of neighboring [CuCl₂(H₂O)₂] units. mdpi.com This results in a robust, three-dimensional network.
π-π Stacking Interactions in Co-crystal Structures of Cupric Chloride Complexes with Hydrates
An illustrative example of π-π stacking can be observed in the co-crystal structure of a copper(II) phenanthroline chloride complex hydrate with p-aminobenzoic acid. researchgate.net In this complex, the phenanthroline ligands engage in offset face-to-face π-π stacking, creating a primary structural motif. researchgate.net Additionally, hydrogen-bonded p-aminobenzoic acid molecules are enclosed within a "filled aryl box" formed by the juxtaposition of four phenanthroline ligands from two opposing cations, further stabilized by π-π interactions. researchgate.net While this example does not involve the simple cupric chloride hydrate, it demonstrates the principle of π-π stacking in hydrated copper(II) chloride complexes.
Research into the co-crystallization of this compound with various organic molecules is an active area, and the potential for π-π stacking interactions plays a crucial role in the design and synthesis of new materials with specific structural and functional properties.
Structural Relationships between Hydrated and Anhydrous Copper(II) Chloride Forms
The structural differences between the hydrated and anhydrous forms of copper(II) chloride are significant, arising from the presence or absence of water molecules in the crystal lattice. These differences manifest in their crystal systems, coordination geometries, and physical properties.
Anhydrous copper(II) chloride (CuCl₂) adopts a distorted cadmium iodide structure and belongs to the monoclinic crystal system. wikipedia.org In this structure, the copper centers are octahedrally coordinated by six chloride ions, forming edge-sharing CuCl₆ octahedra. libretexts.org This arrangement results in a layered structure. The anhydrous form is a yellowish-brown powder that readily absorbs moisture from the atmosphere to transform into the dihydrate. wikipedia.org
In contrast, cupric chloride dihydrate (CuCl₂·2H₂O) crystallizes in the orthorhombic space group Pbmn. wikipedia.orgrsc.org The coordination geometry around the copper(II) ion in the dihydrate is a highly distorted octahedron. wikipedia.org The copper center is surrounded by two water molecules and four chloride ligands, which asymmetrically bridge to adjacent copper centers. wikipedia.org The transition from the orthorhombic dihydrate to the monoclinic anhydrous form can be monitored using techniques like Raman scattering spectroscopy, which can distinguish the vibrational modes of the two phases. nih.gov
The table below summarizes the key structural differences between the two forms.
| Property | Anhydrous Copper(II) Chloride (CuCl₂) | Cupric Chloride Dihydrate (CuCl₂·2H₂O) |
| Crystal System | Monoclinic wikipedia.org | Orthorhombic wikipedia.org |
| Space Group | C2/m | Pbmn rsc.org |
| Coordination Geometry | Distorted octahedral (from cadmium iodide structure) wikipedia.org | Highly distorted octahedral wikipedia.org |
| Coordinating Ligands | 6 Chloride ions libretexts.org | 2 Water molecules and 4 Chloride ions wikipedia.org |
| Appearance | Yellowish-brown powder wikipedia.org | Blue-green crystalline solid |
Computational Chemistry and Theoretical Modeling of Cupric Chloride Hydrate Species
Density Functional Theory (DFT) Investigations of Cupric Chloride Hydrate (B1144303) Clusters
DFT has been widely applied to study the geometry, stability, and properties of cupric chloride hydrate clusters. These calculations provide a fundamental understanding of the interplay between copper ions, chloride ions, and water molecules.
Theoretical studies have systematically investigated the structures and thermodynamic properties of various hydrated copper chloride clusters, represented by the general formula [CuClₓ(H₂O)ₙ]²⁻ˣ. By performing extensive conformation searches and geometry optimizations, researchers have identified the most stable structures for these clusters in both the gas phase and aqueous solution. researchgate.net
For instance, in the case of CuCl₂(H₂O)ₙ clusters (where x=2), calculations have shown that in the gas phase, a four-coordinate Contact Ion Pair (CIP) conformer is more favorable for smaller clusters (n ≤ 7), while a four-coordinate Solvent-Shared Ion Pair (SSIP) with one dissociated chloride atom becomes more stable for n = 8-10. researchgate.net However, the presence of a solvent environment significantly influences stability. In aqueous solution, five-coordinate SSIP conformers are more stable for n = 7-9, whereas four-coordinate CIP conformers are favored for n = 2-6. researchgate.net
Studies on [CuCl₃]⁻ and [CuCl₄]²⁻ hydrates have also been conducted using DFT and ab initio methods. researchgate.netacs.org For [CuCl₃(H₂O)ₙ]⁻ clusters, calculations suggest a preference for a four-coordinated CIP structure where a water molecule coordinates with the copper atom for n = 3 and 4 in aqueous solution. researchgate.netacs.org As the number of water molecules increases to n = 5, a four-coordinated SSIP structure with one dissociated chloride atom becomes more stable. researchgate.netacs.org The calculated electronic absorption spectra for the four-coordinated CIP conformers of [CuCl₃(H₂O)ₙ]⁻ with n = 3 and 4 align with experimental UV spectra, suggesting the presence of these species in concentrated chloride solutions. researchgate.netacs.org For [CuCl₄(H₂O)ₙ]²⁻ clusters, theoretical calculations correspond with experimental absorption spectra only when n = 0, indicating that the unhydrated [CuCl₄]²⁻ species is likely to exist in environments with very low water activity. researchgate.netacs.org
Table 1: Favored Structures of CuCl₂(H₂O)ₙ Clusters
| Cluster Size (n) | Gas Phase Favored Structure | Aqueous Solution Favored Structure |
|---|---|---|
| 2-6 | - | Four-coordinate CIP |
| ≤ 7 | Four-coordinate CIP | - |
| 7 | Four-coordinate CIP | Five-coordinate SSIP/s |
| 8-9 | Four-coordinate SSIP/s | Five-coordinate SSIP/s |
| 10 | Four-coordinate SSIP/s | - |
Data sourced from extensive conformation searches and B3LYP method calculations. researchgate.net
The coordination number of the Cu(II) ion in hydrated chloride solutions is a subject of considerable interest and has been investigated through both theoretical calculations and experimental techniques like X-ray diffraction. nih.govaip.org DFT calculations suggest that in CuCl₂ aqueous solutions with high concentrations of chloride ions, Cu²⁺ likely prefers a coordination number of four. researchgate.netacs.org
More general studies on hydrated Cu(II) ions, [Cu(H₂O)ₙ]²⁺, using quantum chemical methods have explored clusters with up to 18 water molecules. nih.gov These calculations, employing various DFT functionals, have identified isomers with coordination numbers of 4, 5, and 6. nih.gov The results indicate that five-fold and six-fold coordination are significantly populated, with five-fold coordination being dominant for some methods, while six-fold coordination becomes more important as the number of water molecules increases. nih.gov Four-fold coordination was found to be less probable at higher temperatures. nih.gov In contrast, some studies combining experimental data with simulations suggest that the average coordination number for Cu²⁺ in aqueous solution is around 4.5, indicating a mixture of different coordination geometries. rsc.org X-ray diffraction studies of concentrated CuCl₂ solutions have indicated that on average, the equatorial positions of the distorted octahedral copper coordination are occupied by approximately 2.8 water molecules and 1.2 chloride ions. aip.org
The interaction between cations and anions in a solvent can lead to the formation of different types of ion pairs. pku.edu.cniupac.org A Contact Ion Pair (CIP) , also known as a tight or intimate ion pair, consists of ions in direct contact, without any intervening solvent molecules. iupac.org In contrast, a Solvent-Shared Ion Pair (SSIP) or Solvent-Separated Ion Pair is a "loose" ion pair where the ions are separated by one or more solvent molecules. iupac.orgpnnl.gov
Computational studies on cupric chloride hydrates have explicitly considered both CIP and SSIP structures to determine their relative stabilities. researchgate.netresearchgate.net For CuCl₂(H₂O)ₙ clusters, calculations have distinguished between CIPs, SSIPs with one dissociated chloride atom (SSIP/s), and SSIPs with two dissociated chloride atoms (SSIP/d). researchgate.net The relative stability of these structures is highly dependent on the number of hydrating water molecules. researchgate.net For example, in aqueous solution, the transition from a favored CIP structure to a more stable SSIP/s structure occurs as the number of water molecules increases from 6 to 7. researchgate.net Similarly, for [CuCl₃(H₂O)ₙ]⁻ clusters, a stable four-coordinated CIP structure is observed for n=3 and 4, which transitions to a more stable four-coordinated SSIP structure at n=5 as a chloride ion dissociates. researchgate.netacs.org This dynamic interplay between CIP and SSIP formation is crucial for understanding the speciation of copper in chloride-rich aqueous solutions.
Ab Initio and Hybrid Quantum Mechanical Calculations on this compound Systems
Alongside DFT, ab initio methods have been employed to investigate this compound systems, providing a high level of theoretical rigor. researchgate.netacs.orgacs.org These methods, which are based on first principles without empirical parameterization, are valuable for validating results from DFT calculations and for providing benchmark data.
Studies combining ab initio calculations with experimental techniques like Raman spectroscopy have been used to identify the vibrational signatures of different copper(I) chloride complexes in aqueous solution, such as [CuCl₂]⁻ and [CuCl₃]²⁻. acs.orgnih.gov For Cu(II) species, ab initio and DFT calculations have been used in conjunction to study the structures and thermodynamic properties of [CuCl₃]⁻ and [CuCl₄]²⁻ hydrates. researchgate.netacs.org These combined computational approaches allow for a more robust characterization of the various hydrated species present in solution. The use of hybrid quantum mechanical calculations, which merge the accuracy of quantum mechanics for a core region with the efficiency of molecular mechanics for the surrounding solvent, also presents a powerful tool for modeling these complex systems.
Electronic Structure and Bonding Analysis through Computational Methods
Understanding the electronic structure and the nature of chemical bonds within this compound clusters is essential for explaining their reactivity and spectroscopic properties. Computational methods provide powerful tools for this analysis.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and charge transfer interactions within molecules. nih.govdoi.org NBO calculations performed on [CuClₓ]²⁻ˣ (x = 1-4) clusters have revealed significant charge transfer between the copper and chloride atoms. researchgate.netacs.org
Interestingly, the extent of this charge transfer is not uniform across the series of complexes. Compared to the neutral [CuCl₂]⁰ cluster, the charge transfer between copper and chloride atoms in the anionic [CuCl₃]⁻ and [CuCl₄]²⁻ clusters becomes less significant as more chloride ions are added. researchgate.netacs.org This suggests that the coordination ability of the chloride ions is weakened in the higher chloro-complexes. acs.org In studies of CuCl₂(H₂O)ₙ clusters, NBO analysis shows that charge transfer from the central copper(II) atom to the ligands (both Cl and H₂O) increases as the size of the hydrated cluster grows. researchgate.net This effect is particularly pronounced for SSIP structures following the dissociation of a chloride ion, which enhances the strength of hydrogen bonds within the cluster. researchgate.net
Theoretical Prediction of Vibrational Frequencies and Geometrical Parameters
Computational chemistry provides powerful tools for predicting the structural and vibrational properties of molecules like cupric chloride dihydrate (CuCl₂·2H₂O). Density Functional Theory (DFT) is a widely used method for these predictions, offering a balance between accuracy and computational cost. These theoretical calculations can elucidate geometrical parameters such as bond lengths and angles, as well as vibrational frequencies that correspond to infrared (IR) and Raman spectra.
Theoretical studies, often performed in conjunction with experimental techniques, help to assign and interpret complex vibrational spectra. For instance, in studies of copper(II) chloride complexes, DFT calculations have been used to model the geometry and calculate vibrational modes. acs.orgnih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface. Once the optimized geometry is achieved, vibrational frequency calculations can be performed. Positive (real) frequencies confirm that the structure is a true minimum. acs.orgnih.gov
For cupric chloride dihydrate, the local coordination environment around the copper atom is a distorted octahedron. researchgate.net The geometry consists of a central copper(II) ion bonded to two chloride ions and two water molecules in a trans-configuration, with further, weaker interactions with chloride ions from adjacent units completing the coordination sphere. mdpi.com Redetermination of the crystal structure through X-ray diffraction has provided precise experimental bond lengths and angles, which serve as a benchmark for theoretical predictions. arizona.edu For example, the O-H bond length determined by X-ray diffraction is often found to be shorter than that determined by more precise neutron diffraction, a discrepancy that theoretical calculations can help to understand. arizona.edu
A comparison between experimental and theoretical data validates the computational model. For example, in a study on a related dichloro(l-histidine)copper(II) complex, DFT calculations with the PBE1PBE functional and a 6-311++G(d,p) basis set for non-metal atoms showed good agreement with experimental FT-IR and Raman vibrational modes. acs.org Similar approaches can be applied to cupric chloride dihydrate to predict its vibrational spectrum, including the characteristic M-Cl (metal-chloride) stretching vibrations and the rocking and wagging modes of the coordinated water molecules. researchgate.net
Table 1: Selected Geometrical Parameters for Cupric Chloride Dihydrate (CuCl₂·2H₂O) Note: The values presented below are illustrative and derived from various crystallographic studies. Precise theoretical values would depend on the specific DFT functional and basis set used in the calculation.
| Parameter | Bond/Angle | Experimental Value (Å or °) | Reference |
| Bond Length | Cu-Cl | ~2.28 Å | arizona.edu |
| Bond Length | Cu-O | ~1.96 Å | arizona.edu |
| Bond Length | O-H | ~0.82 Å (X-ray), ~0.96 Å (Neutron) | arizona.edu |
| Bond Angle | Cl-Cu-O | ~90° | arizona.edu |
| Bond Angle | O-Cu-O | 180° (trans) | mdpi.com |
| Bond Angle | H-O-H | ~108° | arizona.edu |
Table 2: Illustrative Vibrational Frequencies for Metal-Ligand Bonds in Copper Complexes Note: These are typical frequency ranges. Specific values for CuCl₂·2H₂O would be obtained from dedicated DFT calculations.
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Reference |
| M-Cl Stretch | 400 - 250 | Copper(II) Chloride Complexes | researchgate.netmdpi.com |
| Cu-O Stretch | ~481 | [Cu₂(µ₂–Pz⁴)(DMSO)₂Cl₄]·4H₂O | mdpi.com |
| OH₂ Rocking/Wagging | 900 - 700 | CuCl₂·2H₂O | researchgate.net |
| O-H Stretch | 3500 - 3200 | Hydrated Complexes | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their excited state properties. mdpi.com It is an extension of DFT that allows for the investigation of electronic transitions between molecular orbitals. mdpi.comresearchgate.net This method has become a standard computational tool for chemists to understand and predict the optical properties of compounds. researchgate.net
The TD-DFT approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. acs.org The calculations can predict the maximum absorption wavelength (λmax) of a compound, which can then be compared with experimental UV-Vis spectra for validation. mdpi.com The accuracy of TD-DFT predictions depends significantly on the choice of the functional and basis set. mdpi.com For instance, the B3LYP functional combined with a 6-311+g(d,p) basis set is commonly used for organic and organometallic compounds. mdpi.com
In the context of copper(II) complexes, TD-DFT is particularly useful for interpreting their electronic spectra, which are often characterized by broad d-d transition bands. acs.org For a Cu(II) ion (a d⁹ system) in a distorted octahedral or square-pyramidal geometry, as is common in its hydrates, the degeneracy of the d-orbitals is lifted. This splitting leads to possible electronic transitions between the d-orbitals, which typically occur in the visible or near-IR region of the spectrum, giving these complexes their characteristic color. acs.org
For example, TD-DFT calculations on a [Cu(Et₂DTC)₂] complex showed that the method could successfully predict a charge transfer band observed experimentally at 450 nm. researchgate.net Similarly, studies on other charge-transfer complexes demonstrate a good match between TD-DFT calculated spectra and experimental measurements, accurately reproducing the key absorption peaks. arxiv.org Applying TD-DFT to this compound would involve calculating the electronic transitions from the ground state to various excited states, allowing for the prediction of its UV-Vis spectrum and providing insights into the nature of its electronic structure.
Table 3: Example of TD-DFT Predicted vs. Experimental Absorption Maxima (λmax) Note: This table illustrates the typical correlation between theoretical and experimental data for various compounds, as a direct TD-DFT study for CuCl₂·2H₂O was not detailed in the provided sources. The principle remains the same.
| Compound | Predicted λmax (nm) (Method) | Experimental λmax (nm) | Reference |
| Quercetin | 369 (TD-DFT/B3LYP) | 374 | mdpi.com |
| Resveratrol | 319 (TD-DFT/B3LYP) | 320 | mdpi.com |
| Perylene-TCNQ Dimer | ~1040 (TD-DFT) | ~1040 | arxiv.org |
| [Cu(Et₂DTC)₂] | ~450 (TD-DFT/B3LYP) | 450 | researchgate.net |
Combined Experimental and Theoretical Approaches in Crystallography (e.g., Hirshfeld Atom Refinements with DFT)
A powerful modern approach in crystallography combines experimental X-ray diffraction data with high-level theoretical calculations to achieve highly accurate structural models. One such method is the Hirshfeld Atom Refinement (HAR), which utilizes aspherical atomic scattering factors derived from DFT calculations to refine crystal structures. mdpi.comresearchgate.net This technique offers significant advantages over traditional spherical-atom models, especially for accurately determining the positions and thermal motion of hydrogen atoms, which are notoriously difficult to locate precisely with X-ray diffraction alone. mdpi.com
In a recent study, the crystal structure of cupric chloride dihydrate (CuCl₂·2H₂O), also known as the mineral eriochalcite, was re-determined at 100 K using X-ray diffraction and refined using the HAR method. mdpi.comresearchgate.net The HAR procedure was carried out using the NoSpherA2 program within the Olex2 software package, which interfaces with the ORCA computational chemistry program to perform the necessary DFT calculations. mdpi.com For the CuCl₂·2H₂O refinement, the full CuCl₂(OH₂)₂ formula unit was used for the DFT calculation, considering the doublet state for the d⁹ electron configuration of copper(II). mdpi.com
This combined approach allowed for the full positional refinement of the water's hydrogen atoms, yielding O–H bond lengths that were in excellent agreement with historical neutron diffraction data, which is considered the gold standard for locating hydrogen atoms. mdpi.comresearchgate.net Crucially, the HAR method also enabled the refinement of anisotropic displacement parameters (thermal ellipsoids) for the hydrogen atoms for the first time in this compound, providing a more detailed and physically meaningful picture of atomic motion within the crystal lattice. mdpi.comresearchgate.net
The success of the HAR method on a fundamental and well-known compound like cupric chloride dihydrate demonstrates its power to enhance the quality and accuracy of crystal structures derived from X-ray diffraction experiments. mdpi.com By replacing the simplistic spherical atom model with a more realistic, polarized electron density distribution calculated by DFT, HAR provides a more robust and detailed structural description, bridging the gap between experimental observation and theoretical understanding. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Elucidation of Cupric Chloride Hydrate
Vibrational Spectroscopy (FT-IR, Raman) of Cupric Chloride Hydrates
Vibrational spectroscopy serves as a powerful tool to probe the molecular motions within cupric chloride hydrate (B1144303), offering insights into the behavior of water molecules and the copper-chloride framework.
Analysis of O-H Stretching and Bending Modes of Water Molecules in Hydrates
The infrared and Raman spectra of cupric chloride dihydrate (CuCl₂·2H₂O) reveal distinct bands corresponding to the vibrational modes of the water molecules. At room temperature, coupled symmetric (ν₁) and antisymmetric (ν₃) O-H stretching bands are observed around 3376 cm⁻¹ and 3407 cm⁻¹, respectively. aip.org Another study reports a broad O-H stretching peak centered at 3340 cm⁻¹ in the infrared spectrum. researchgate.net The H-O-H bending mode (ν₂) is found near 1587 cm⁻¹ at low temperatures and around 1575 cm⁻¹ in other reports. aip.orgresearchgate.net
The analysis of partially deuterated samples (containing HOD molecules) simplifies the spectrum by removing the effects of intermolecular coupling. aip.org In these cases, the uncoupled O-H stretching vibration appears at a different frequency, providing a clearer picture of the hydrogen bonding environment. aip.org The noncoincidence of the infrared and Raman bending bands is an indicator of intermolecular coupling between the water molecules within the crystal lattice. aip.org
Table 1: Vibrational Frequencies of Water in Cupric Chloride Dihydrate
| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |
| O-H Stretching (ν₁ and ν₃, coupled) | ~3376, ~3407 | IR | aip.org |
| O-H Stretching | 3340 | IR | researchgate.net |
| H-O-H Bending (ν₂) | 1587 (low temp) | IR | aip.org |
| H-O-H Bending | 1575 | IR | researchgate.net |
Identification of Cu-Cl Vibrations and Ligand-Specific Modes
The vibrations of the copper-chloride (Cu-Cl) bonds provide direct information about the coordination environment of the copper ion. In the solid state, CuCl₂·2H₂O exhibits a distorted octahedral geometry. wikipedia.org Vibrational studies have identified Cu-Cl stretching modes in various copper(II) chloride compounds. For instance, characteristic symmetric stretching Cu-Cl modes in the equatorial plane of distorted octahedral complexes are found in the Raman spectra between 247 and 288 cm⁻¹. sciencemadness.org One study reported a peak characteristic of Cu-Cl at 1129 cm⁻¹ in the IR spectrum of CuCl₂·2H₂O, while another assigned bands around 1645 and 1967 cm⁻¹ to Cu-Cl stretching vibrations in a polymer matrix. researchgate.net A separate investigation using an algebraic model calculated a fundamental Cu-Cl stretching frequency at 474.50 cm⁻¹. ingentaconnect.com
In addition to the primary Cu-Cl and water vibrations, other ligand-specific modes can be observed. For instance, in complexes with organic ligands, bands corresponding to the vibrations of those ligands are also present. In a study of a copper(II) complex with an oxindole (B195798) derivative and dithiocarbamate, specific bands for the ligands were identified alongside the metal-ligand vibrations. mdpi.com
Table 2: Cu-Cl Vibrational Frequencies in Cupric Chloride and Related Compounds
| Compound/System | Frequency (cm⁻¹) | Spectroscopic Method | Reference |
| Distorted Octahedral Cu(II) Chloride Complexes | 247–288 | Raman | sciencemadness.org |
| CuCl₂·2H₂O | 1129 | IR | researchgate.net |
| CuCl₂·2H₂O in PEG thin film | ~1645, ~1967 | IR | researchgate.net |
| Cu(II) Chloride dihydrate (calculated) | 474.50 | Algebraic Model | ingentaconnect.com |
Polarization Studies of Vibrational Bands in Oriented Films
Polarization studies on oriented polycrystalline films of CuCl₂·2H₂O offer deeper insights into the symmetry and orientation of the vibrational modes relative to the crystal axes. aip.org By analyzing the spectra with polarized light, it has been shown that the polarization of the vibrational bands of the water molecules is consistent with the known crystal structure. aip.org For example, the polarized spectra of the H-O-H bending band (ν₂) at low temperatures show clear differences in absorption depending on the orientation of the polarized light, confirming the assignment of these bands to specific molecular motions within the crystal lattice. aip.org These studies have been crucial in resolving previous contradictions in the interpretation of the vibrational spectra of this hydrate. aip.org
Electronic Absorption and UV-Visible Spectroscopy of Cupric Chloride Hydrate Solutions and Complexes
UV-Visible spectroscopy is instrumental in characterizing the electronic structure of cupric chloride in solution, where various hydrated and chloride-containing species can exist in equilibrium.
Correlation of Electronic Transition Bands with Hydrated Copper(II) Chloride Species
In aqueous solutions, the UV-visible spectrum of copper(II) chloride is highly dependent on the chloride ion concentration. At low chloride concentrations, the dominant species is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which gives the solution its characteristic blue color. patsnap.com As the chloride concentration increases, successive replacement of water molecules by chloride ions occurs, leading to the formation of various chloro-complexes such as [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)]⁻, and [CuCl₄]²⁻. researchgate.netmurdoch.edu.au
This change in speciation is reflected in the UV-visible spectra. For example, an absorbance band in the range of 230-320 nm shows a systematic redshift with increasing chloride concentration. researchgate.net A thin-film UV-visible spectroscopic study showed that as the CuCl₂ concentration increased from 0.05 mol·kg⁻¹ to 5 mol·kg⁻¹, the UV peak shifted from approximately 250 nm to 262 nm. murdoch.edu.au The species [CuCl₃]⁻(aq) and [CuCl₄]²⁻(aq) are associated with absorption bands around 284 nm and 384 nm, and 270 nm and 370 nm, respectively. acs.org
Table 3: UV-Visible Absorption Bands of Hydrated Copper(II) Chloride Species
| Species | Approximate Absorption Maxima (nm) | Reference |
| [CuCl(H₂O)₅]⁺ | ~250 | murdoch.edu.au |
| [CuCl₂(H₂O)₄] | ~262 | murdoch.edu.au |
| [CuCl₃(H₂O)]⁻ | ~284, ~384 | acs.org |
| [CuCl₄]²⁻ | ~270, ~370 | acs.org |
Spectroscopic Signatures of Ligand Field and Charge Transfer Transitions
The electronic spectra of copper(II) complexes are characterized by two main types of transitions: ligand field (d-d) transitions and charge transfer (CT) transitions.
Ligand Field Transitions: These transitions occur between the d-orbitals of the copper(II) ion, which are split in energy by the electrostatic field of the surrounding ligands. For Cu(II) complexes, which have a d⁹ electron configuration, these transitions are typically broad and appear in the visible to near-infrared region. ut.ac.irmdpi.com In a distorted octahedral geometry, as is common for Cu(II) due to the Jahn-Teller effect, multiple d-d transitions can be observed. wikipedia.orgmdpi.com For example, a synthesized Cu(II) complex with mixed ligands showed a broad band around 420 nm, assigned to the ²E₉ → ²T₂₉ transition in a distorted octahedral geometry. mdpi.com In another study, a broad band at 681 nm was attributed to the ligand field transition for a CuN₂A₂ chromophore. ut.ac.ir
Charge Transfer Transitions: These are generally much more intense than d-d transitions and occur at higher energies (in the UV region). They involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). For cupric chloride complexes, LMCT transitions from the chloride or water ligands to the copper(II) center are prominent. For instance, absorption bands at 293 nm have been assigned to charge transfer from the non-bonding orbital of bridging atoms to the vacant copper(II) d orbitals. ut.ac.ir In highly concentrated chloride solutions, bands around 275 nm and 386 nm are attributed to Cu(II) chloride complexes. researchgate.net Theoretical calculations have shown that there is significant charge transfer between copper and chloride atoms in [CuClₓ]²⁻ˣ clusters. acs.org
X-ray Absorption Spectroscopy (XAS) of Cupric Chloride Dihydrate
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of metal ions in compounds. It is sensitive to the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonds. nih.gov
Polarized Single-Crystal XAS at Copper K-edge and Chlorine K-edge
Polarized single-crystal XAS studies on cupric chloride dihydrate (CuCl₂·2H₂O) provide detailed information that is averaged out in studies of powdered samples. osti.govacs.org By orienting a single crystal with respect to the polarized X-ray beam, it is possible to selectively probe electronic transitions along different molecular axes. nih.govosti.gov
At the Copper K-edge , the spectra are characterized by a pre-edge feature and the main absorption edge. The pre-edge feature, occurring around 8979 eV, is a weak 1s → 3d transition. nih.gov The main edge, at higher energies, corresponds to the dipole-allowed 1s → 4p transition. nih.govritsumei.ac.jp Polarized measurements allow for the separation of contributions from different p-orbitals.
At the Chlorine K-edge , a prominent pre-edge resonance is observed at approximately 2821 eV. osti.gov This feature is highly polarized and is interpreted as a transition from the chlorine 1s orbital to a molecular orbital with significant contributions from both the chlorine 3p and the half-filled copper 3dₓ²-y² orbitals. osti.govosti.gov The intensity of this pre-edge feature is directly related to the covalency of the Cu-Cl bond. acs.org
Detailed Analysis of Dipole-Allowed and Quadrupole-Allowed Transitions
The pre-edge feature at the Cu K-edge in Cu(II) complexes is formally a quadrupole-allowed 1s → 3d transition, as it involves a change in the orbital angular momentum quantum number (Δl) of 2. nih.govrsc.org In a centrosymmetric environment, this transition is strictly forbidden as a dipole transition. However, in non-centrosymmetric complexes, mixing between the metal 3d and 4p orbitals can occur, lending some dipole character to the transition and increasing its intensity. nih.govrsc.org
In the case of CuCl₂·2H₂O, the Cu K-edge 1s → 3d transition behaves as a pure quadrupole transition with no significant dipole contribution. osti.gov This is consistent with the local D₂h symmetry of the copper ion in the crystal.
The main absorption edge is dominated by the dipole-allowed 1s → 4p transition. nih.gov Polarized XAS allows for the resolution of transitions into the different 4p orbitals (4pₓ, 4pᵧ, 4p₂). The energies and intensities of these transitions are sensitive to the ligand field environment around the copper ion. nih.gov Additionally, "shakedown" transitions, which are 1s → 4p transitions coupled with a ligand-to-metal charge transfer (LMCT), can be observed and provide further insight into the covalency of the metal-ligand bonds. nih.govnih.gov
Elucidation of d-Orbital Character and Bonding with Chloride Ligands
The polarized single-crystal XAS data provide a detailed picture of the d-orbital character and the nature of the bonding with the chloride ligands.
The Cu K-edge 1s → 3d transition is found to have predominantly 3dₓ²-y² character, which is expected for a d⁹ ion in a square-planar-like environment. osti.gov However, the analysis also provides evidence for vacancies in a lower-lying d-orbital, possibly 3dₓz, which suggests the presence of dπ-dπ bonding with the chloride ligands. osti.gov
The Cl K-edge XAS provides a direct measure of the chloride contribution to the molecular orbitals. The intensity of the pre-edge feature is proportional to the square of the coefficient of the Cl 3p character in the highest singly occupied molecular orbital (HOMO), which is primarily of Cu 3dₓ²-y² character. acs.org This allows for a quantitative determination of the covalency of the Cu-Cl bond. The energy of the Cl K-edge pre-edge feature is also sensitive to the effective nuclear charge on the chlorine atom and the energy of the copper d-manifold. acs.org
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Studies on this compound Complexes
Nuclear Magnetic Resonance (NMR) studies on this compound complexes are often challenging due to the paramagnetic nature of the Cu(II) ion. The unpaired electron on the copper ion causes significant broadening and shifting of the NMR signals of nearby nuclei. nih.gov However, these paramagnetic effects can also be exploited to gain information about the structure and dynamics of the complexes. researchgate.net For instance, ¹H and ¹³C NMR studies of copper(II) complexes with organic ligands have been used to identify the coordination sites of the ligands. acs.org In some cases, specialized solid-state NMR techniques can be employed to obtain resolved spectra and assign signals in paramagnetic copper(II) complexes. nih.gov
Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. The ESR spectrum provides information about the electronic g-tensor and the hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the ligands. tandfonline.com
For many copper(II) chloride complexes, the ESR spectra are indicative of a dₓ²-y² ground state. tandfonline.comresearchpublish.com The trend g∥ > g⊥ > gₑ (where gₑ is the free electron g-factor) is commonly observed, confirming this ground state. tandfonline.com In solution, the ESR parameters can change, reflecting the interaction of the complex with solvent molecules. For example, some complexes may exhibit a five-coordinate geometry in the solid state and a six-coordinate geometry in a coordinating solvent like DMSO. tandfonline.com Single-crystal ESR studies can provide even more detailed information, allowing for the determination of the orientation of the g-tensor with respect to the molecular axes. aip.orgacs.org
Table 2: Representative ESR Parameters for a Copper(II) Chloride Complex
| Medium | g∥ | g⊥ |
|---|---|---|
| Solid State | > gₑ | > gₑ |
| DMSO Solution | > gₑ | > gₑ |
Note: The specific values of g∥ and g⊥ vary depending on the specific complex and its environment. The general trend indicates a dₓ²-y² ground state. tandfonline.com
Coordination Chemistry and Complexation Behavior of Cupric Chloride Hydrate
Hydration and Solvation Equilibria of Copper(II) Ions in Chloride-Bearing Aqueous Solutions
When cupric chloride hydrate (B1144303) dissolves in water, the copper(II) ions become solvated by water molecules, establishing a series of equilibria that are highly dependent on the concentration of chloride ions.
In dilute aqueous solutions, the copper(II) ion is solvated by water molecules to form the hexaaqua copper(II) complex, [Cu(H₂O)₆]²⁺. This complex ion is responsible for the characteristic blue color of copper(II) sulfate (B86663) and dilute copper(II) chloride solutions. wikipedia.orgoxfordreference.com The geometry of the copper center in this complex is typically a distorted octahedron, a consequence of the Jahn-Teller effect which affects d⁹ metal ions like Cu(II). wikipedia.org
The introduction of additional chloride ions into an aqueous solution of copper(II) results in the stepwise replacement of the coordinated water molecules by chloride ions. This leads to the formation of a series of mixed chloro-aquo complexes and ultimately fully chlorinated species. oxfordreference.com These equilibria are responsible for the progressive color change of the solution from blue to green, and finally to yellow or dark brown in highly concentrated chloride solutions. oxfordreference.com
The dominant species in solution change as the chloride concentration increases. The simple hydrated Cu²⁺ ion is prevalent at low chloride concentrations, while the species [CuCl]⁺, [CuCl₂]⁰, and [CuCl₃]⁻ become increasingly significant as the chloride concentration rises. researchgate.net In solutions with very high chloride content, the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, can also form. oxfordreference.com A speciation model for a Cu(II) concentration of 0.131 mM shows that in a solution with chloride concentrations typical of seawater (around 20 g/L), the predominant species are uncomplexed Cu²⁺ (approximately 50%) and CuCl⁺ (approximately 35%). researchgate.net
The general sequence of these ligand exchange reactions can be represented as: [Cu(H₂O)₆]²⁺ + xCl⁻ ⇌ [CuClₓ(H₂O)₆₋ₓ]⁽²⁻ˣ⁾⁺ + xH₂O
The stepwise formation constants represent the equilibrium for the addition of a single chloride ligand at each step.
| Equilibrium Reaction | Stepwise Formation Constant (log Kₓ) |
| Cu²⁺ + Cl⁻ ⇌ [CuCl]⁺ | log K₁ = 0.40 |
| [CuCl]⁺ + Cl⁻ ⇌ [CuCl₂]⁰ | log K₂ |
| [CuCl₂]⁰ + Cl⁻ ⇌ [CuCl₃]⁻ | log K₃ |
| [CuCl₃]⁻ + Cl⁻ ⇌ [CuCl₄]²⁻ | log K₄ |
Data for log K₁ is for 25°C and zero ionic strength. libretexts.org Values for subsequent steps vary depending on experimental conditions like ionic strength and temperature.
Synthesis and Structural Characterization of Novel Cupric Chloride Hydrate Coordination Compounds
This compound serves as a versatile starting material for the synthesis of a wide range of coordination compounds by reacting it with various ligands.
Nitrogen-donor ligands readily react with cupric chloride to form stable complexes, often with interesting structures and properties.
Phenanthroline: The reaction of cupric chloride with 1,10-phenanthroline (B135089) (phen) can yield complexes such as [Cu(phen)₂Cl]Cl. tandfonline.comresearchgate.net In a typical synthesis, an ethanolic solution of 1,10-phenanthroline is added to an aqueous solution of copper(II) acetate, though similar syntheses can be performed with cupric chloride. jocpr.com The resulting complexes often feature five-coordinate copper centers. tandfonline.comresearchgate.net
Pyridine (B92270): Cupric chloride reacts with pyridine (py) to form complexes like trans-[CuCl₂(C₅H₅N)₂], which has a tetragonal structure. wikipedia.org Similar complexes have been synthesized and structurally characterized using substituted pyridines. For example, the reaction with 2-ethylpyridine (B127773) (etpy) yields neutral mononuclear units of trans-[CuCl₂(etpy)₂]. nih.gov
Hydrazide: A variety of copper(II) coordination compounds have been synthesized using hydrazide-based ligands. For instance, the reaction of a hydrazone ligand, (E)-6-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)nicotinohydrazide (H₂L), with CuCl₂·2H₂O in methanol (B129727) yields the complex [Cu(HL′)(Cl)]·CH₃OH. acs.org The reaction of hydrazine (B178648) itself with copper(II) chloride in acidic aqueous solution can produce several distinct complexes, including the copper(II) species (N₂H₅)CuCl₃ and (N₂H₅)₂CuCl₄·2H₂O. dtic.mil
Pyrazolyl-based Ligands: Ligands containing pyrazole (B372694) moieties, such as bis(pyrazol-1-yl)methane, react with copper(II) salts to form complexes. The reaction of copper dichloride dihydrate with bis(3,5-dimethylpyrazol-1-yl)methane can afford the complex [Cu{H₂C(3,5-Me₂pz)₂}₂Cl]Cl·3H₂O. researchgate.net Similarly, metal-mediated coupling of pyrazole with nitriles in the presence of CuCl₂ leads to the formation of pyrazolylamidino complexes. documentsdelivered.com
The specific geometry adopted by the copper(II) center in a coordination compound is heavily influenced by the steric and electronic properties of the coordinating ligands. The inherent flexibility of the Cu(II) coordination sphere allows it to adopt various geometries, often distorted from idealized forms due to the Jahn-Teller effect. wikipedia.org
Distorted Square Planar: This is a common geometry for four-coordinate Cu(II) complexes. For example, a complex formed with a bidentate N,S-type ligand, benzyl (B1604629) (E)-2-(1-(4-chlorophenyl)ethylidene)hydrazine-1-carbodithioate, exhibits a tetrahedrally distorted square planar geometry. mdpi.com The degree of distortion from a perfect square plane towards a tetrahedron can be significant and is influenced by both intramolecular forces and intermolecular interactions like hydrogen bonding in the crystal lattice. gla.ac.uk
Trigonal Bipyramidal: Five-coordinate geometries are also frequently observed. The complex [Cu(phen)₂Cl]⁺, formed with two bidentate phenanthroline ligands and one chloride ion, adopts a distorted trigonal bipyramidal geometry. tandfonline.comresearchgate.netfgcu.edu In this structure, the central copper atom is bound to one chloride atom and four nitrogen atoms from the two phenanthroline ligands. researchgate.net The choice of ligand can be used to tune the geometry; azamacrocycle-based chelators have been designed to specifically enforce a five-coordinate, distorted trigonal-bipyramidal structure on the copper(II) ion. nih.gov
The following table summarizes examples of coordination geometries influenced by specific N-donor ligands.
| Ligand | Example Complex | Coordination Geometry |
| 1,10-Phenanthroline (phen) | [Cu(phen)₂Cl]⁺ | Distorted Trigonal Bipyramidal tandfonline.comresearchgate.net |
| 2-Ethylpyridine (etpy) | trans-[CuCl₂(etpy)₂] | Distorted Square Planar nih.gov |
| Benzyl (E)-2-(1-(4-chlorophenyl)ethylidene)hydrazine-1-carbodithioate | [Cu(N,S-ligand)₂] | Tetrahedrally Distorted Square Planar mdpi.com |
| Tridentate pyridylmethylethylenediamines | [Cu(L)Cl₂] | Trigonal Bipyramidal Distorted Square Based Pyramidal researchgate.net |
In-situ Ligand Modification during Complex Formation (e.g., esterification)
This compound serves as an effective catalyst in organic synthesis, where it can facilitate the in-situ modification of ligands during the formation of a copper complex. This is particularly evident in reactions such as the hydroalkylation and hydrosilylation of vinylboronic esters, which provide a pathway to synthesize alkylboronic esters. In these transformations, copper(II) chloride catalyzes the reaction, which involves the formation of intermediate copper complexes that enable the modification of the boronic ester ligand. For instance, CuCl₂ can catalyze the coupling of vinyl boronic esters with carboxylic acids and aryl iodides to form more complex alkyl boronic esters. The process demonstrates good functional group compatibility and coupling efficiency.
Another example involves the reaction of alkenyl boronates with bromodifluoroacetates, catalyzed by a copper system. This method yields corresponding carbon-carbon coupling products and tolerates a wide variety of functional groups, including phenol, ether, ketone, and carboxylic acid moieties researchgate.net. These reactions highlight the role of cupric chloride in forming transient coordination complexes that activate the substrates and promote the desired ligand modification, in this case, the formation of a new ester derivative.
Hydrolysis and Precipitation Reactions of this compound in Aqueous Systems
When dissolved in water, this compound dissociates into the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, and chloride ions (Cl⁻) quora.compatsnap.com. The hydrated copper ion undergoes hydrolysis, a reaction with water, which makes the solution slightly acidic due to the formation of hydronium ions (H₃O⁺).
This equilibrium signifies that aqueous solutions of cupric chloride are inherently acidic. The introduction of a base, such as sodium hydroxide (B78521) (NaOH), neutralizes the acid and leads to the precipitation of copper-containing solids patsnap.comwikiwand.comvedantu.com.
The addition of a strong base to an aqueous solution of cupric chloride results in a double displacement reaction, leading to the formation of a gelatinous, pale blue precipitate of copper(II) hydroxide, Cu(OH)₂ patsnap.comwikiwand.comvedantu.com.
The net ionic equation for this precipitation is: Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s)
If the hydrolysis is incomplete, which can occur when a limited amount of base is used or under specific pH conditions, basic copper chlorides are formed instead of pure copper(II) hydroxide. A common example is dicopper chloride trihydroxide, Cu₂(OH)₃Cl, which is a green solid and is utilized as a fungicide wikiwand.com. The formation of this basic salt involves the partial replacement of hydroxide ions with chloride ions in the precipitate structure.
The extent of precipitation and the purity of the resulting copper hydroxide or basic copper chloride are significantly influenced by several factors, including pH, temperature, and reactant concentrations.
pH: The pH of the solution is the most critical factor. Copper(II) hydroxide precipitation begins at a pH of around 5.5 and is most effective in neutral to moderately alkaline conditions. At low pH values, the copper remains in solution as the Cu²⁺ ion, while at very high pH (above 12.3), soluble cuprate (B13416276) complexes like [Cu(OH)₄]²⁻ can form, reducing the yield of the precipitate.
Temperature: Temperature affects the stability and formation of copper species. As temperature increases above 25°C, copper(II) hydroxide can form and precipitate at lower pH values (pH < 5) researchgate.net. However, elevated temperatures can also promote the dehydration of copper(II) hydroxide to form black copper(II) oxide (CuO), which can be an impurity.
Concentration: The initial concentration of cupric chloride affects the precipitation process. In solutions with low copper concentrations, Cu²⁺ ions are the dominant species up to a pH of about 7.5. Precipitation of Cu(OH)₂ occurs from solutions with concentrations above 10⁻⁸ M researchgate.net. Higher reactant concentrations generally lead to a greater yield of precipitate but can also influence particle size and the potential for co-precipitation of impurities. For instance, avoiding the co-precipitation of intermediate cuprous compounds is crucial for the purity of cuprous chloride if a reduction step is involved google.com.
| Factor | Influence on Precipitation | Effect on Purity |
| pH | Precipitation of Cu(OH)₂ is favored at neutral to alkaline pH (approx. 7.5-12.3) researchgate.net. At low pH, copper remains dissolved; at very high pH, soluble cuprates form. | Controlling pH is essential to prevent the formation of basic salts like Cu₂(OH)₃Cl and to avoid the dissolution of the product. |
| Temperature | Higher temperatures can lower the pH required for precipitation to begin researchgate.net. | Can lead to the formation of copper(II) oxide (CuO) as an impurity through dehydration of Cu(OH)₂. |
| Concentration | Higher initial CuCl₂ concentration leads to a greater yield of precipitate. | High concentrations can affect particle size and increase the risk of trapping unreacted ions or forming complex byproducts. |
Behavior of Hydrated Copper(II) Chloride in High-Temperature and High-Pressure Environments (e.g., vapor phase species)
Under conditions of high temperature and high pressure, such as those found in geological systems or specific industrial processes, the behavior of hydrated copper(II) chloride changes significantly. Experimental studies have shown that copper chloride can be transported in the vapor phase, primarily as hydrated chloride complexes geologyscience.ru. The solubility of copper in water vapor is greatly enhanced by the formation of these hydrated species.
Research conducted at temperatures between 280°C and 320°C shows that copper concentrations in the vapor phase are positively correlated with the partial pressure of water (PH₂O), indicating that water molecules are integral to the vapor phase copper species geologyscience.ru. The stoichiometry of these species is often represented as CuCl(H₂O)ₙ. The hydration number, 'n', which is the number of water molecules associated with the copper chloride molecule, increases with increasing water density or pressure nih.gov.
First-principles simulations have explored these clusters in detail, identifying a stable, nearly linear H₂O-Cu-Cl structure surrounded by a looser network of hydrogen-bonded water molecules nih.gov. The average hydration number increases substantially with increasing density nih.gov. This behavior is critical for understanding the transport of metals like copper in magmatic and hydrothermal systems.
| Condition | Predominant Species | Key Findings |
| High Temperature (280-370°C) | Hydrated copper chloride clusters (e.g., CuCl(H₂O)ₙ) geologyscience.ruresearchgate.net | Copper solubility in vapor is retrograde (decreases with increasing temperature over some ranges) geologyscience.ru. |
| High Pressure (4.2–10 MPa) | CuCl(H₂O)ₙ, where 'n' increases with pressure/density nih.govresearchgate.net. | Hydration significantly enhances the solubility of copper chloride in the vapor phase researchgate.net. |
| HCl-bearing water vapor | CuCl(H₂O)ₙ | At constant temperature and water pressure, the solubility of copper chloride appears independent of the partial pressure of HCl geologyscience.ru. |
Advanced Synthesis and Preparation Strategies Involving Cupric Chloride Hydrate
Controlled Crystallization Techniques for Cupric Chloride Hydrate (B1144303) Production
Controlled crystallization is crucial for obtaining cupric chloride dihydrate (CuCl₂·2H₂O) with desired physical properties, such as large crystal size and high purity, which are essential for its various industrial applications.
Methods for Growing High-Quality Single Crystals
The growth of high-quality single crystals of cupric chloride dihydrate can be achieved through several laboratory techniques, with slow evaporation being one of the most common methods. This process involves dissolving the cupric chloride salt in a suitable solvent and allowing the solvent to evaporate slowly over time. This gradual increase in solute concentration allows for the formation of well-defined, large single crystals.
One specific method involves dissolving the solid residues of a reaction in a solvent like acetonitrile (B52724) and allowing for slow evaporation at room temperature to grow small, greenish-blue crystals of CuCl₂·2H₂O. mdpi.com Another approach is the recrystallization of commercial cupric chloride by cooling warmed solutions in deionized water. mdpi.com The slow evaporation of an aqueous solution over a period, such as two weeks, has also been shown to produce well-formed crystals. reddit.com
Impact of Growth Conditions on Hydrate Form and Purity
The conditions under which crystallization occurs significantly influence the resulting hydrate's form, size, and purity. Key factors include temperature, solvent type, concentration, and the rate of cooling or evaporation.
The solubility of cupric chloride in a solvent generally increases with temperature. core.ac.uk Therefore, cooling a saturated solution can induce crystallization. The rate of cooling plays a critical role; rapid cooling tends to produce a larger number of smaller crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals. core.ac.uk
The choice of solvent is also important. While water is a common solvent, other solvents like methanol (B129727) and ethanol (B145695) can be used. arxiv.org The interaction between the solvent and the solute can affect crystal habit and the incorporation of impurities. For instance, experiments have shown that alcohol can be an effective solvent for growing certain copper chloride-based crystals due to its suitable evaporation rate. arxiv.org
| Parameter | Condition | Effect on Crystal Form and Purity | Reference |
|---|---|---|---|
| Method | Slow Evaporation | Promotes the growth of large, well-defined single crystals. | mdpi.comreddit.com |
| Cooling Crystallization | Effective due to temperature-dependent solubility; cooling rate is crucial. | core.ac.uk | |
| Temperature | Slow Cooling | Favors larger, more uniform crystals. | core.ac.uk |
| Rapid Cooling | Results in a larger number of smaller crystals. | core.ac.uk | |
| Solvent | Water | Commonly used for recrystallization. | mdpi.com |
| Acetonitrile | Used for growing crystals from reaction residues via slow evaporation. | mdpi.com | |
| Alcohol | Can be a suitable solvent due to a favorable evaporation rate for certain crystal structures. | arxiv.org | |
| Concentration | Below Saturation | Crystallization may not occur if the solution is too dilute. | scholaris.ca |
| Above Saturation | Can lead to the formation of a paste rather than distinct crystals if too concentrated. | scholaris.ca | |
| Additives | Polyvinylpyrrolidone (B124986), Natural Extracts | Can modify the final crystallization patterns and structure. | nih.gov |
Green Synthesis Approaches Utilizing this compound Precursors
Green synthesis methods are gaining prominence as they offer environmentally benign and cost-effective alternatives to traditional chemical processes. This compound serves as a valuable precursor in these approaches, particularly in waste valorization and the production of nanomaterials.
Upcycling of Industrial Waste Streams (e.g., PCB Manufacturing Etchants) for Copper Salt Recovery
The manufacturing of printed circuit boards (PCBs) generates a significant amount of waste etchant solution containing high concentrations of cupric chloride. google.com Instead of treating this as hazardous waste, it can be upcycled to recover valuable copper salts, contributing to a circular economy. mdpi.comresearchgate.net
One method involves using the cupric chloride waste liquid from electronic circuit board production as a raw material to produce high-purity copper chloride dihydrate. google.com The process can include steps such as pH adjustment with hydrochloric acid, impurity removal with activated carbon, concentration under reduced pressure to achieve supersaturation, and controlled cooling crystallization to yield crystals with high purity (over 98%). google.com Another approach involves converting the copper chloride in the spent etchant to copper sulfate (B86663), which can then be recovered. instructables.com This can be followed by electrolysis to recover pure copper. instructables.comp2infohouse.org These recovery processes not only mitigate the environmental impact of industrial waste but also reduce the production costs associated with high-purity copper salts. google.com
Synthesis of Copper Nanoparticles from this compound Derivatives
Cupric chloride is a commonly used precursor for the synthesis of copper nanoparticles (CuNPs) through chemical reduction methods. scielo.brmdpi.com Green synthesis approaches often employ non-toxic and environmentally friendly reducing agents.
A prominent green method uses L-ascorbic acid (Vitamin C) as both a reducing and capping agent to synthesize stable and well-dispersed copper nanoparticles from a cupric chloride precursor. scielo.brscispace.com In a typical procedure, an aqueous solution of copper (II) chloride dihydrate is heated, and a solution of L-ascorbic acid is added dropwise. scispace.com This process is considered non-toxic, cost-effective, and environmentally friendly. scielo.brscispace.com The concentration of L-ascorbic acid can influence the concentration of the resulting nanoparticles. scielo.brresearchgate.net The synthesized nanoparticles have been reported to have an average size in the range of 50-60 nm and exhibit high stability, with no sedimentation observed for extended periods. scielo.brscispace.com
Mechanistic Insights into Nanoparticle Formation from Cupric Chloride Precursors
The formation of copper nanoparticles from cupric chloride precursors via chemical reduction involves a multi-step process. Understanding this mechanism is key to controlling the size, shape, and stability of the final nanoparticles.
When using a reducing agent like L-ascorbic acid, the synthesis of copper nanoparticles from a cupric chloride precursor follows a two-step reduction mechanism. rsc.org In the first step, the copper(II) ions (Cu²⁺) are reduced to copper(I) ions (Cu⁺), forming a metastable intermediate, cuprous chloride (CuCl). rsc.org This initial reduction occurs as L-ascorbic acid dissociates a hydrogen proton. rsc.org
Due to the metastable nature of the CuCl intermediate, it is then rapidly reduced in the second step to form elemental copper (Cu⁰) nanoparticles. rsc.org This second reduction is also facilitated by the continued action of the reducing agent. rsc.org This two-step pathway, involving the formation and subsequent reduction of a Cu(I) intermediate, is a common feature in the synthesis of copper nanoparticles from copper(II) precursors using various reducing agents, such as oleylamine. nih.govresearchgate.net The use of capping agents like polyvinylpyrrolidone (PVP) or L-ascorbic acid itself helps to stabilize the nanoparticles and prevent their agglomeration. scielo.brrsc.org
Two-Step Reduction Mechanisms and Metastable Intermediates
The synthesis of copper nanoparticles from cupric chloride often proceeds through a two-step reduction mechanism that involves the formation of a metastable intermediate. rsc.org This process allows for greater control over the final product's characteristics. The reduction is typically carried out in a liquid phase using a chemical reducing agent. rsc.org
The initial step involves the reduction of copper(II) ions (Cu²⁺) from the cupric chloride precursor to copper(I) ions (Cu¹⁺). rsc.org This leads to the formation of cuprous chloride (CuCl), which acts as a metastable intermediate. rsc.org For instance, when L-ascorbic acid is used as the reducing agent, it dissociates a hydrogen proton to become semi-dehydroascorbic acid, which in turn reduces the Cu²⁺ ions. rsc.org The resulting CuCl intermediate often takes the form of well-dispersed nanoparticles, which can be spherical or triangular in shape. rsc.org The metastable nature of these CuCl nanoparticles is crucial for the subsequent synthesis reaction. rsc.org
The second step is the rapid reduction of the metastable cuprous chloride intermediate to form elemental copper (Cu) nanoparticles. rsc.org The continued presence of the reducing agent, often facilitated by a pH modulator like sodium hydroxide (B78521) (NaOH) which promotes the dissociation of hydrogen protons from L-ascorbic acid, drives this final reduction. rsc.org The L-ascorbic acid is ultimately converted to dehydroascorbic acid in this process. rsc.org This two-step approach, which leverages the formation of a distinct intermediate, is a key strategy for producing stable and well-dispersed copper nanoparticles. rsc.org
Table 1: Stages of the Two-Step Reduction of Cupric Chloride
| Stage | Description | Key Reactants/Species | Intermediate/Product | Observed Particle Characteristics |
|---|---|---|---|---|
| Step 1 | Reduction of Cu²⁺ to Cu¹⁺ | Cupric chloride (CuCl₂), L-ascorbic acid | Metastable cuprous chloride (CuCl) | ~25 nm, spherical and triangular, well-dispersed rsc.org |
| Step 2 | Reduction of Cu¹⁺ to Cu⁰ | Metastable CuCl, L-ascorbic acid, NaOH | Copper (Cu) nanoparticles | ~34 nm, spherical, good dispersion rsc.org |
Role of Reducing Agents and Capping Agents
In the synthesis of nanoparticles from this compound, reducing agents and capping agents play distinct and critical roles in controlling the reaction and the properties of the final product. rsc.org
Reducing Agents are chemical species that donate electrons to facilitate the reduction of copper(II) ions. Cupric chloride is a mild oxidant that can be reduced to cuprous chloride or copper metal. wikipedia.org A variety of reagents can be used for this purpose. stackexchange.com L-ascorbic acid is a commonly used non-toxic reducing agent that operates via a two-step dehydrogenation process. rsc.org In the first step, it reduces Cu²⁺ to the Cu¹⁺ intermediate, and in the second, it reduces the intermediate to elemental copper. rsc.org Other reducing agents, such as sulfur dioxide, can also be used to convert copper(II) chloride to copper(I) chloride. wikipedia.org
Capping Agents , also known as stabilizers, are molecules that adsorb to the surface of nanoparticles as they form. mdpi.comfrontiersin.org Their primary function is to prevent particle agglomeration, thereby controlling size, enhancing stability, and ensuring good dispersion in the solvent. mdpi.comd-nb.info Capping agents can be polymers, surfactants, or small ligands. d-nb.info
Polyvinylpyrrolidone (PVP) is frequently used as a primary capping agent. rsc.org It coats the surface of the forming copper nanoparticles, preventing them from aggregating. rsc.org
L-ascorbic acid can also function as a secondary capping agent. rsc.org The dehydrogenation product of L-ascorbic acid can coat the nanoparticle surface, supplementing the primary PVP coating and further improving dispersibility and resistance to oxidation. rsc.org
Oleylamine is another example of a capping agent used in the synthesis of copper sulfide (B99878) nanostructures to prevent agglomeration and achieve monodispersed nanoparticles. mdpi.com
The choice of these agents is pivotal as it influences the morphology, size, and stability of the synthesized nanoparticles. mdpi.comfrontiersin.org For example, the use of PVP and L-ascorbic acid as a dual capping system results in highly stable and well-dispersed spherical copper nanoparticles. rsc.org
Table 2: Key Agents in Cupric Chloride Reduction and Their Functions
| Agent | Chemical Name/Type | Primary Role | Secondary Role | Impact on Nanoparticles |
|---|---|---|---|---|
| L-Ascorbic acid | Organic acid | Reducing Agent rsc.org | Capping Agent rsc.org | Reduces Cu²⁺ to Cu⁰; improves dispersibility and antioxidation rsc.org |
| Polyvinylpyrrolidone (PVP) | Polymer | Capping Agent rsc.org | Dispersant rsc.org | Prevents agglomeration; improves dispersibility rsc.org |
| Sodium hydroxide (NaOH) | Base | pH Modulator rsc.org | - | Facilitates the reduction process by promoting proton dissociation from L-ascorbic acid rsc.org |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Cupric chloride | CuCl₂ |
| Cupric chloride dihydrate | CuCl₂·2H₂O |
| Cuprous chloride | CuCl |
| Copper | Cu |
| L-ascorbic acid | C₆H₈O₆ |
| Dehydroascorbic acid | C₆H₆O₆ |
| Sodium hydroxide | NaOH |
| Polyvinylpyrrolidone (PVP) | (C₆H₉NO)n |
| Oleylamine | C₁₈H₃₇N |
Catalytic Research and Mechanistic Studies of Cupric Chloride Hydrate
Cupric Chloride Hydrate (B1144303) as a Catalyst in Organic Transformations
Cupric chloride hydrate serves as a versatile catalyst in a variety of organic reactions, leveraging the Lewis acidic nature and redox properties of the copper(II) ion. Its applications span oxidation, halogenation, and cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
Oxidation Reactions (e.g., alcohols to aldehydes/ketones)
This compound, often in conjunction with other reagents, effectively catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is a fundamental process in organic synthesis. The catalytic systems can be tailored for efficiency and selectivity, and many modern methods utilize environmentally benign oxidants like molecular oxygen (air).
In these reactions, the copper(II) species participates in a redox cycle. While cupric (Cu(II)) chloride is the starting material, the catalytically active species is often a Cu(I) complex formed in situ. The general approach involves the coordination of the alcohol to the copper center, followed by a deprotonation and subsequent oxidation step to yield the carbonyl compound, while the copper is reduced. The co-catalyst or oxidant then reoxidizes the copper species back to its active state, completing the catalytic cycle.
Several catalytic systems have been developed that employ cupric chloride or related copper(II) sources. For instance, a system using a copper(II) complex, [Cu(OOCC(C6H5)3)(bipy)(H2O)]ClO4, has shown high activity for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with hydrogen peroxide as the oxidant, achieving a 97% yield. mdpi.com Another approach utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) co-catalyst with CuCl in an ionic liquid under aerobic conditions, which allows for the selective oxidation of various alcohols to aldehydes and ketones without overoxidation to carboxylic acids. organic-chemistry.org
The choice of solvent, ligands, and the specific copper salt can influence the reaction's efficiency and selectivity. For example, some systems show a preference for the oxidation of secondary alcohols over primary alcohols. mdpi.com
Table 1: Examples of Cupric Chloride Catalyzed Oxidation of Alcohols
| Substrate | Catalyst System | Oxidant | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl alcohol | [Cu(OOCC(C6H5)3)(bipy)(H2O)]ClO4 | H2O2 | Benzaldehyde | 97 |
| 1-Phenylethanol | [Cu2(OOC6H4Br)(OCH3)(bipy)2(ClO4)2] | H2O2 | Acetophenone | 62 |
| Various primary and secondary alcohols | TEMPO/CuCl | Air/O2 | Aldehydes and Ketones | Good to excellent |
Lewis Acidity and Electron Pair Acceptance in Catalysis
The catalytic activity of this compound is fundamentally linked to its character as a Lewis acid. patsnap.com A Lewis acid is defined as an electron pair acceptor. In cupric chloride, the copper(II) ion has vacant orbitals that can accept electron pairs from other molecules, known as Lewis bases. This interaction is crucial in many catalytic processes. patsnap.comwikipedia.org
In reactions involving carbonyl compounds, for example, the oxygen atom of the carbonyl group can donate a lone pair of electrons to the copper(II) center. This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This activation of the substrate is a key principle in Lewis acid catalysis. wikipedia.org
This property is not limited to carbonyl activation. Cupric chloride's Lewis acidity is also exploited in reactions like the Friedel-Crafts acylation, where it can help generate the acylium ion electrophile. wikipedia.org Furthermore, in some catalytic systems, the Lewis acidic copper species can interact with ligands or other components of the reaction mixture to form the true catalytically active species. The strength of this Lewis acidity can be tuned by the ligands coordinated to the copper center. In aqueous solution, the cupric ion exists as the hexaaqua complex, [Cu(H₂O)₆]²⁺, which can readily undergo ligand exchange. patsnap.com
Role in Halogenation and Cross-Coupling Reactions (e.g., Sandmeyer reaction)
This compound is a key reagent and catalyst in halogenation and cross-coupling reactions, most notably the Sandmeyer reaction. This reaction provides a method to synthesize aryl halides from aryl diazonium salts, which are themselves prepared from aromatic amines. wikipedia.org
The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org The mechanism involves the transfer of a single electron from a copper(I) species (often generated in situ from Cu(II)) to the diazonium salt. This transfer results in the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with a halide ion from the copper salt to form the aryl halide, regenerating the copper(I) catalyst. geeksforgeeks.org While cuprous chloride (CuCl) is often explicitly mentioned, cupric chloride can serve as the precursor to the active Cu(I) catalyst. nih.gov
Beyond the classic Sandmeyer reaction, cupric chloride is used for other halogenations. It can be used for the chlorination of aromatic compounds like phenols and aromatic amines, often with high selectivity for the para-position. rsc.org For instance, the chlorination of o-cresol (B1677501) using a copper chloride-based system can yield p-chloro-o-cresol with 94.9% yield based on the reacted starting material. google.com Similarly, o-chlorophenol can be converted to 2,4-dichlorophenol (B122985) with a 94.7% yield. google.com
Table 2: Examples of Cupric Chloride in Halogenation Reactions
| Reaction Type | Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| Sandmeyer Reaction | Aniline (B41778) (via diazonium salt) | NaNO2, HCl, CuCl | Chlorobenzene | Good |
| Aromatic Chlorination | o-cresol | CuCl2·2H2O, CuCl, HCl, Cl2 | p-chloro-o-cresol | 94.9 |
| Aromatic Chlorination | o-chlorophenol | CuCl2·2H2O, CuCl, HCl, Cl2 | 2,4-dichlorophenol | 94.7 |
| Sandmeyer-type | N-(prop-2-yn-1-ylamino) pyridine (B92270) | Isopentyl nitrite, CuCl2 | Bicyclic chlorinated pyridone | 62 |
Mechanistic Investigations of this compound-Mediated Catalysis
Understanding the mechanisms of reactions catalyzed by this compound is essential for optimizing reaction conditions and developing new synthetic methods. These investigations often focus on identifying key intermediates, understanding the role of different copper oxidation states, and elucidating the processes of catalyst activation and regeneration.
Understanding Reaction Intermediates and Transition States
Mechanistic studies of cupric chloride-mediated reactions have revealed the involvement of various copper oxidation states, including Cu(I), Cu(II), and sometimes Cu(III). The specific intermediates and transition states depend on the particular reaction.
In the context of the Sandmeyer reaction, a key intermediate is the aryl radical, formed after the reduction of the diazonium salt by a Cu(I) species. geeksforgeeks.org The subsequent reaction of this radical with a copper(II) halide species is a critical step in forming the final product.
In oxidation reactions, alkoxy-copper(III) species have been proposed as intermediates. For example, in a Cu(I)-catalyzed alcohol oxidation, the reaction may proceed through the formation of a four-membered Cu(III) species, which then undergoes β-hydride elimination to give the ketone and a Cu(III)-hydride species. Reductive elimination then regenerates the Cu(I) catalyst. nih.gov
For some reactions, such as the copper-catalyzed N-arylation of amides (a Goldberg-type reaction), mechanistic studies suggest that the active catalyst is a 1,2-diamine-ligated copper(I) amidate complex. mit.edu The nature of the ligands and the substrate influences the stability and reactivity of these intermediates.
In-situ Generation of Active Species and Ligand Exchange Processes
In many catalytic cycles involving cupric chloride, the Cu(II) salt is a precursor to the true active catalyst. The active species, often a Cu(I) complex, is generated in situ. For example, in the ethylene (B1197577) oxychlorination reaction, CuCl₂ is first reduced by ethylene to CuCl, which is the active species for the subsequent steps. mdpi.com This Cu(I) species is then re-oxidized by oxygen and HCl to regenerate CuCl₂, completing the catalytic cycle. mdpi.com
Ligand exchange is a fundamental process in the catalytic chemistry of this compound. franklychemistry.co.uk In aqueous solution, the copper(II) ion is coordinated by water molecules, forming [Cu(H₂O)₆]²⁺. patsnap.com These water ligands can be readily exchanged for other ligands, such as halide ions or the organic substrate itself. franklychemistry.co.uksavemyexams.com This exchange is often rapid and reversible and is crucial for bringing the reactants into the coordination sphere of the copper ion, where the catalytic transformation occurs. The formation of various copper-chloride complexes, such as [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)]⁻, and [CuCl₄]²⁻, can occur depending on the concentration of chloride ions. This ability to form a variety of complexes through ligand exchange is a key feature of the versatility of cupric chloride as a catalyst. The coordination of a substrate to the copper center via ligand exchange is often the initial step in the catalytic cycle. nih.gov
Influence of Chloride Ligands and Water Molecules on Catalytic Activity
The catalytic activity of this compound is intrinsically linked to the roles of both its chloride ligands and associated water molecules. In aqueous solutions, cupric chloride dissociates into cupric ions (Cu²⁺) and chloride ions (Cl⁻) patsnap.comsarchemlabs.com. The Cu²⁺ ion becomes solvated by water molecules, typically forming a hexaaqua copper(II) complex, [Cu(H₂O)₆]²⁺, which gives the solution its characteristic blue-green color patsnap.com. The stability and solubility afforded by this hydrated form, CuCl₂·2H₂O, make it a common choice in electrochemical systems sarchemlabs.com.
The chloride ions and water molecules are not merely spectators; they are integral to the catalytic mechanism. The structure of the dihydrate form, CuCl₂·2H₂O, reveals a highly distorted octahedral geometry around the central copper atom, which is coordinated by two water ligands and four chloride ligands that bridge to adjacent copper centers wikipedia.orgmdpi.com. This specific coordination environment is a consequence of the Jahn-Teller effect, common in copper(II) compounds wikipedia.org. The arrangement of these ligands dictates the electronic properties and accessibility of the copper center, which is crucial for catalysis.
Cupric chloride acts as a mild Lewis acid, capable of accepting electron pairs, a property fundamental to its catalytic applications in organic synthesis patsnap.comamazingrust.com. The chloride ligands can influence the redox potential of the copper center, facilitating the electron transfer processes that are often at the heart of catalytic cycles sarchemlabs.comacs.org. For instance, in redox reactions, CuCl₂ can act as an oxidizing agent, being reduced to cuprous chloride (CuCl) patsnap.com. The interplay between the Cu²⁺/Cu⁺ redox couple and the surrounding ligands is critical. Research has shown that the catalytic effect of chloride ions can significantly enhance reaction rates, in some cases by more than two orders of magnitude, by influencing the work terms and the electronic transmission coefficient in electron transfer steps acs.org. Furthermore, under reaction conditions, the catalyst surface is dynamic, and the presence of water is essential for reactions like the water-gas shift, where water dissociation is a key step lbl.gov.
Heterogeneous Catalysis with this compound-Derived Systems
To overcome issues of catalyst separation and recovery associated with homogeneous catalysis, this compound is frequently used as a precursor for developing solid, heterogeneous catalysts. These systems immobilize the active copper species on a solid support or within a polymer matrix, combining the reactivity of the copper compound with the practical advantages of a heterogeneous setup.
Supported Cu(II) Coordination Compounds (e.g., on silica (B1680970) gel)
A prominent strategy in heterogeneous catalysis involves immobilizing copper coordination compounds, derived from this compound, onto solid supports like silica gel. This approach creates stable, inexpensive, and recyclable catalysts for various organic transformations.
In one example, a hydrazone ligand was reacted with CuCl₂·2H₂O to form a Cu(II) coordination compound, [Cu(HL′)(Cl)]·CH₃OH nih.govacs.orgscispace.comresearchgate.netnih.gov. This complex was then covalently bonded to the surface of 3-aminopropyltriethoxysilane-functionalized silica gel nih.govacs.org. The resulting silica-supported heterogeneous catalyst proved to be highly active and selective for the green synthesis of β-hydroxy-1,2,3-triazoles in water nih.govacs.orgscispace.com. Characterization of the catalyst confirmed the successful immobilization and provided details on the material's composition.
| Parameter | Method | Result | Reference |
| Copper Content | Elemental Analysis | ~0.667 mmol of Cu(II) per gram of catalyst (4.13% experimental vs. 4.24% calculated) | acs.org |
| Structural Confirmation | FT-IR Spectroscopy | Showed characteristic bands for [SiO₄] units and organic groups on the silica surface, confirming functionalization and immobilization. | nih.gov |
| Catalyst Application | Three-component cycloaddition | Efficient synthesis of β-hydroxy-1,2,3-triazoles in water. | nih.govscispace.comresearchgate.net |
The studies highlighted that the catalytic activity and regioselectivity were significantly influenced by reaction parameters such as temperature and the nature of the substituents on the reacting molecules scispace.comresearchgate.netnih.gov.
Copper Chloride-Doped Polymer Composites (e.g., Polyaniline)
Copper chloride can be incorporated into conductive polymers like polyaniline (PANI) to create composite materials with enhanced properties for applications in catalysis and materials science researchgate.net. These composites are typically synthesized via the in situ chemical oxidative polymerization of aniline in the presence of cupric chloride jetir.orgjetir.org.
The introduction of CuCl₂ into the PANI matrix significantly alters the composite's morphology and electrical properties. The doping process can lead to a more porous structure compared to undoped polyaniline jetir.org. The copper ions (Cu²⁺) are thought to bind to various sites on the polymer, potentially forming interchain linkages via coordination bonds jetir.org. This interaction between the metal cation and the polymer is confirmed by spectroscopic analyses researchgate.net. The presence of copper ions increases the mobility of electrons or ions within the composite, leading to increased electrical conductivity and decreased resistivity jetir.org. These modified properties make PANI-CuCl₂ composites promising materials for use as electrode materials in supercapacitors and as catalysts for organic reactions researchgate.net.
| Property | PANI (Pure) | PANI-CuCl₂ Composite | Reference |
| DC Electrical Resistivity (at room temp) | 40 mΩ | 6.40 mΩ | jetir.org |
| DC Electrical Conductivity (at room temp) | 0.025 S/m | Increases with Cu ion concentration | jetir.org |
| Morphology | Less porous | More porous, larger pore size | jetir.org |
| Application | Conducting Polymer | Supercapacitor electrodes, catalysts | researchgate.net |
Catalyst Deactivation Mechanisms and Regeneration Strategies (e.g., for acetylene (B1199291) dimerization)
In industrial processes such as the dimerization of acetylene, copper chloride-based catalysts are prone to deactivation, which diminishes their efficiency over time. Research into the deactivation of CuCl/activated carbon catalysts, often prepared using CuCl₂ precursors, has identified two primary causes: coke deposition and changes in the oxidation state of copper nih.govnih.govacs.org.
Carbon deposition, or coking, physically blocks the active sites on the catalyst surface, preventing reactant molecules from accessing them nih.gov. Simultaneously, the active catalytic species, believed to be Cu⁺, can be oxidized to Cu²⁺, which is less effective for the dimerization reaction and can inhibit the catalytic cycle nih.gov. Analyses of used catalysts show that a higher content of Cu⁺ correlates with a higher acetylene conversion rate, reinforcing the idea that the loss of Cu⁺ leads to deactivation nih.govnih.gov. Some theoretical work also suggests that the loss of the active component from the support contributes to deactivation bohrium.com.
Effective regeneration strategies aim to reverse these deactivation processes. A practical method involves a two-pronged approach:
Calcination: Heating the catalyst in a controlled atmosphere to burn off the deposited coke, thereby clearing the active sites nih.govnih.gov.
Reduction: Treating the catalyst to increase the concentration of the active Cu⁺ species nih.govnih.gov.
This dual approach has been shown to be an effective way to restore the catalyst's activity for gas-solid acetylene dimerization, strengthening the understanding of deactivation behavior and providing a viable regeneration method nih.govnih.govfigshare.com.
Role of this compound in Thermochemical Cycles (e.g., Cu-Cl cycle)
Cupric chloride is a key chemical intermediate in the copper-chlorine (Cu-Cl) thermochemical cycle, a promising hybrid process for producing hydrogen from water wikipedia.org. This cycle operates at lower maximum temperatures (around 530°C) compared to other thermochemical methods, making it compatible with heat sources like nuclear reactors or industrial waste heat wikipedia.orgatomfair.com. The cycle consists of a series of reactions that ultimately split water into hydrogen and oxygen, with all other chemical intermediates, including cupric chloride, being recycled wikipedia.org.
Hydrolysis Reaction Kinetics and Mechanism
A critical step in the Cu-Cl cycle is the hydrolysis of cupric chloride. In this high-temperature gas-solid reaction, solid CuCl₂ reacts with steam (H₂O) to produce solid copper oxychloride (Cu₂OCl₂) and hydrogen chloride (HCl) gas wikipedia.orgatomfair.comresearchgate.net.
Reaction: 2CuCl₂(s) + H₂O(g) ⇌ Cu₂OCl₂(s) + 2HCl(g) wikipedia.orgresearchgate.net
Kinetic studies have been conducted in various reactor types, including fixed-bed and packed-bed reactors, to understand the reaction mechanism and determine key operational parameters islandscholar.cakisti.re.kr. The shrinking core model is often used to analyze the conversion of the solid CuCl₂ particles islandscholar.ca. Research has determined activation energies for the hydrolysis reaction to be in the range of 32 to 54 kJ/mol islandscholar.ca. A competing side reaction is the thermal decomposition of cupric chloride into cuprous chloride (CuCl) and chlorine gas (Cl₂), which can be minimized by carefully selecting the operating conditions and reactor design ijsrst.com.
| Parameter | Value / Observation | Reference |
| Reaction Temperature | ~400°C | wikipedia.orgatomfair.com |
| Products | Cu₂OCl₂(s), HCl(g) | wikipedia.orgresearchgate.net |
| Activation Energy | 32 - 54 kJ/mol | islandscholar.ca |
| Key Challenge | Requires large excess of steam for high conversion. | researchgate.netresearchgate.net |
| Efficiency Improvement | Reducing operating pressure can lower the required steam-to-CuCl₂ ratio. | researchgate.net |
Formation and Decomposition Pathways of Intermediate Compounds
The catalytic efficacy of this compound in various chemical transformations is fundamentally linked to its ability to form and subsequently decompose a series of intermediate compounds. These transient species are integral to the catalytic cycle, often involving changes in the oxidation state of the copper center and coordination with substrates, solvents, or other reactants. Mechanistic studies have elucidated these pathways, revealing a recurring pattern of reduction-oxidation (redox) cycles and the formation of copper oxychlorides and other complex structures.
A central feature in many catalytic processes involving cupric chloride is the redox couple between copper(II) and copper(I). Cupric chloride (CuCl₂) frequently acts as an oxidizing agent, accepting electrons and being reduced to cuprous chloride (CuCl) patsnap.com. This intermediate can then be re-oxidized back to Cu(II) by an oxidizing agent (such as oxygen), completing the catalytic cycle wikipedia.org. The specific intermediates and their formation and decomposition pathways are highly dependent on the reaction conditions, including temperature, pressure, and the chemical environment.
Intermediates in Oxychlorination Reactions
In the industrially significant oxychlorination of ethene to produce 1,2-dichloroethane (B1671644), cupric chloride supported on alumina (B75360) serves as the catalyst. Detailed spectroscopic studies have identified a clear, three-step mechanism involving distinct intermediate compounds. The catalytic cycle proceeds through the formation of cuprous chloride (CuCl) and a copper oxychloride (Cu₂OCl₂) intermediate.
The proposed pathway is as follows:
Reduction of Cu(II): Ethene reacts with cupric chloride, leading to the formation of 1,2-dichloroethane and reducing Cu(II) to Cu(I) in the form of cuprous chloride researchgate.net.
Oxidation of Cu(I): The cuprous chloride intermediate reacts with oxygen to form a copper oxychloride species researchgate.net.
Re-chlorination: The copper oxychloride intermediate is then converted back to the active cupric chloride catalyst by reacting with hydrogen chloride, releasing water as a byproduct and closing the catalytic loop researchgate.net.
Table 1: Intermediates in the Catalytic Oxychlorination of Ethene The following table outlines the sequential formation and decomposition of intermediates in the oxychlorination process.
| Step | Reaction Pathway | Intermediate Formed | Intermediate Decomposed | Description |
|---|---|---|---|---|
| 1 | 2CuCl₂ + C₂H₄ → 2CuCl + C₂H₄Cl₂ | Cuprous chloride (CuCl) | Cupric chloride (CuCl₂) | The active catalyst CuCl₂ is reduced to the Cu(I) intermediate. |
| 2 | 2CuCl + ½O₂ → Cu₂OCl₂ | Copper oxychloride (Cu₂OCl₂) | Cuprous chloride (CuCl) | The Cu(I) intermediate is oxidized by oxygen. |
| 3 | Cu₂OCl₂ + 2HCl → 2CuCl₂ + H₂O | - | Copper oxychloride (Cu₂OCl₂) | The catalyst is regenerated, and the cycle is completed. |
Intermediates in Thermochemical Cycles
Cupric chloride is a key component in the copper-chlorine (Cu-Cl) thermochemical cycle, a process for producing hydrogen from water wikipedia.org. This multi-step cycle relies on the controlled formation and decomposition of copper-containing intermediates at varying temperatures.
In this cycle, the hydrolysis of cupric chloride at high temperatures (around 400°C) produces a key intermediate, copper(II) oxychloride (Cu₂OCl₂), and hydrogen chloride wikipedia.orgresearchgate.net. This solid intermediate is then separated and heated to a higher temperature (around 500°C), causing it to decompose. This decomposition step yields oxygen gas and regenerates cuprous chloride (CuCl), which is then used in other steps of the cycle wikipedia.org. Research indicates that reaction conditions must be carefully controlled, as undesired decomposition pathways can occur. For instance, at elevated temperatures, the initial cupric chloride reactant can decompose directly to cuprous chloride and chlorine gas, while the desired Cu₂OCl₂ intermediate can further decompose to copper(II) oxide (CuO) researchgate.netresearchgate.net.
Table 2: Key Intermediates in the Copper-Chlorine (Cu-Cl) Cycle The formation and decomposition of intermediates are dictated by the reaction temperature in the Cu-Cl thermochemical cycle.
| Step | Reaction Pathway | Temperature | Intermediate Formed | Intermediate Decomposed |
|---|---|---|---|---|
| Hydrolysis | 2CuCl₂ + H₂O(g) → Cu₂OCl₂ + 2HCl(g) | ~400 °C | Copper(II) oxychloride (Cu₂OCl₂) | Cupric chloride (CuCl₂) |
| Oxygen Production | 2Cu₂OCl₂ → 4CuCl + O₂(g) | ~500 °C | Cuprous chloride (CuCl) | Copper(II) oxychloride (Cu₂OCl₂) |
In addition to simple salts, more complex, multinuclear copper-oxo clusters can also form as intermediates. For example, reactions of cupric chloride dihydrate in certain alcoholic solutions can lead to the formation of tetranuclear clusters, such as those based on a Cu₄OCl₆ core researchgate.net. The formation of these multinuclear species highlights the diverse and complex nature of the intermediate compounds that can arise during catalytic processes involving this compound. The water molecules within the hydrate structure can also play a direct role, participating in hydrolysis steps or acting as ligands in intermediate complexes mdpi.comresearchgate.net.
Materials Science Applications and Advanced Functionalities of Cupric Chloride Hydrate
Development of Electrochemical Energy Storage Materials
The electrochemical characteristics of cupric chloride hydrate (B1144303) make it a compelling candidate for components in energy storage devices. Its ability to participate in redox reactions is fundamental to its application in both supercapacitors and batteries. sarchemlabs.com
Cupric chloride hydrate has been investigated as an inorganic filler or dopant in conductive polymer composites for supercapacitor electrodes. researchgate.net These devices store energy via electrostatic charge accumulation or fast surface redox reactions. Doping polymers like Polyaniline (PANI) with cupric chloride can significantly alter the composite's morphology and electrochemical performance. researchgate.net
In one study, PANI was doped with varying weight percentages of CuCl₂. The resulting composite materials were tested as electrodes in a three-electrode system with 1 M KCl as the electrolyte. The research found that the specific capacitance of the composite material was dependent on the doping level, with an optimal concentration enhancing the material's charge storage capability. The interaction between the PANI and the Cu²⁺ cation was confirmed through spectroscopic analysis. researchgate.net
| Doping Level of CuCl₂ (wt%) | Observed Performance |
|---|---|
| 1 | Increased specific capacitance compared to pure PANI |
| 2 | Highest specific capacitance achieved |
| 3 | Decreased specific capacitance compared to 2 wt% |
| 4 | Further decrease in specific capacitance |
This table is based on findings that an optimal doping level exists for enhancing supercapacitor performance, as described in the research on CuCl₂ doped PANI composites. researchgate.net
This compound is utilized in battery technologies, primarily due to its redox activity and solubility, which allows it to function within electrolyte solutions. sarchemlabs.com The hydrated form, CuCl₂·2H₂O, is often preferred in electrochemical systems for its stability. sarchemlabs.com In aqueous solutions, it dissociates, providing Cu²⁺ and Cl⁻ ions that enhance ionic conductivity and facilitate efficient charge transfer, which is crucial for lowering the internal resistance in electrochemical cells. sarchemlabs.com
Recent research has demonstrated a rechargeable zinc-copper battery that employs a chloride shuttle in a biphasic electrolyte system, with copper chloride as the cathode material. researchgate.net This novel battery design prevents issues typically associated with copper ion crossover. The system delivered a highly reversible capacity and high energy density, showcasing the potential of copper chloride-based chemistry for next-generation aqueous batteries. researchgate.net
| Performance Metric | Reported Value |
|---|---|
| Reversible Capacity | 395 mAh g⁻¹ |
| Coulombic Efficiency | Nearly 100% |
| Energy Density (based on copper chloride mass) | 380 Wh kg⁻¹ |
Data sourced from research on rechargeable zinc-copper batteries utilizing a chloride shuttle mechanism. researchgate.net
Functional Materials Based on this compound Coordination Polymers and Co-crystals
The ability of the copper(II) ion to form bonds with a variety of organic and inorganic ligands allows for the construction of coordination polymers and co-crystals with diverse structures and functionalities.
The crystal structure of cupric chloride dihydrate itself provides insight into its role in forming larger assemblies. In CuCl₂·2H₂O, the copper(II) center adopts a highly distorted octahedral geometry. wikipedia.org It is coordinated to two water ligands and four chloride ligands, which asymmetrically bridge to adjacent copper centers. wikipedia.org This inherent coordination preference is a foundational principle in designing more complex supramolecular structures.
The design of coordination polymers involving Cu(II) centers often leverages the flexibility of this coordination sphere. By selecting appropriate organic ligands with varying lengths and functionalities, researchers can direct the assembly of 1D, 2D, or 3D networks. mdpi.com For instance, rigid ligands can create robust frameworks, while flexible ligands can lead to more dynamic or interpenetrated structures. The resulting architecture dictates the material's properties, such as porosity, stability, and electronic behavior. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic wikipedia.org |
| Space Group | Pbmn wikipedia.org |
| Lattice Constants | a = 7.41 Å, b = 8.09 Å, c = 3.75 Å wikipedia.org |
| Coordination Geometry | Distorted Octahedral wikipedia.org |
| Cu-O Bond Distance | 1.943(4) Å arizona.edu |
| Cu-Cl Bond Distance | 2.2781(14) Å arizona.edu |
This table summarizes key structural features of the cupric chloride dihydrate crystal, which informs the design of larger coordination assemblies.
Materials incorporating cupric chloride have shown interesting optical and optoelectronic properties. Doping polymer films, such as polyvinyl alcohol (PVA), with cupric chloride alters their optical characteristics. Studies have shown that increasing the concentration of CuCl₂ in PVA films leads to an increase in the absorption coefficient, refractive index, and extinction coefficient. scielo.br Conversely, the optical band gap energy of the polymer composite decreases with higher doping levels. scielo.br This tunability of optical properties is essential for applications in optoelectronic devices. scielo.br
Furthermore, this compound has been identified as a material for use in optical limiters. researchgate.net Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing incident light intensity, a property crucial for protecting sensors and eyes from high-intensity laser radiation. dtic.mil Research on glasses containing copper chloride nanocrystals has demonstrated a nonlinear optical response that manifests as optical limiting, indicating the potential of copper chloride-based materials in this protective application. researchgate.net
| CuCl₂ Concentration (wt. %) | Effect on Optical Band Gap | Effect on Refractive Index |
|---|---|---|
| 0 (Pure PVA) | Baseline | Baseline |
| 1 | Decrease | Increase |
| 3 | Further Decrease | Further Increase |
| 5 | Further Decrease | Further Increase |
| 7 | Further Decrease | Further Increase |
| 12 | Significant Decrease | Significant Increase |
This table illustrates the trend of changing optical properties in PVA films as a function of CuCl₂ concentration, based on reported experimental findings. scielo.br
Integration into Nanomaterials Synthesis and Functionalization
Cupric chloride serves as a key precursor or dopant in the synthesis of various nanomaterials, leveraging the wide range of accessible oxidation states of copper (Cu⁰, Cu¹, Cu²⁺). acs.org Its use in wet chemical methods is particularly common for producing metallic or semiconductor nanoparticles. sphinxsai.com
For instance, cupric chloride doped zinc sulfide (B99878) (ZnS) nanoparticles have been synthesized via a wet chemical co-precipitation method. sphinxsai.com In this process, an aqueous solution of cupric chloride is added to a zinc chloride solution, followed by the addition of sodium sulfide to induce precipitation of the doped nanoparticles. The resulting nanomaterials exhibit unique luminescent properties that differ from their bulk counterparts, making them suitable for applications in optical sensors and light-emitting devices. sphinxsai.com
Cupric chloride is also used as a precursor for synthesizing copper nanoparticles (Cu NPs). acs.orgmdpi.com This is often achieved through the chemical reduction of CuCl₂ in a solution. For example, silicon nanowires can be immersed in an aqueous solution of CuCl₂ and hydrofluoric acid to deposit Cu NPs directly onto the nanowire surface. acs.org Such functionalized nanomaterials have extensive applications in catalysis, owing to the high surface-area-to-volume ratio of the nanoparticles. acs.org
Precursor for Antibacterial Copper Nanoparticles
This compound (CuCl₂·2H₂O) serves as a common and cost-effective precursor in the synthesis of copper nanoparticles (CuNPs), which are gaining significant attention for their potent antibacterial properties. The synthesis process typically involves the chemical reduction of copper(II) ions (Cu²⁺) from an aqueous solution of cupric chloride to metallic copper (Cu⁰). Various reducing agents and capping agents are employed to control the size, shape, and stability of the resulting nanoparticles, which are crucial factors influencing their antimicrobial efficacy.
The antibacterial mechanism of CuNPs is multifaceted. It is believed to involve the generation of reactive oxygen species (ROS), the release of copper ions that can disrupt cell membranes and essential proteins, and direct physical interaction with the bacterial cell wall. Research has demonstrated the effectiveness of CuNPs synthesized from cupric chloride against a broad spectrum of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
A variety of synthesis methods have been explored, including chemical reduction, sonochemical reduction, and green synthesis approaches using plant extracts. mdpi.commdpi.com For instance, one study reported the synthesis of CuNPs using cupric chloride, sodium oleate, and phenyl ether through thermal decomposition, resulting in nanoparticles with a face-centered cubic (fcc) structure. researchgate.net Another approach involved the upcycling of cupric chloride waste solution from the printed circuit board (PCB) manufacturing industry to produce antibacterial CuNPs. mdpi.com This highlights the potential for environmentally friendly and sustainable production of these valuable nanomaterials.
The table below summarizes findings from a study on CuNPs synthesized from a cupric chloride precursor, detailing their characteristics and antibacterial performance.
| Parameter | Value | Reference |
| Precursor | Cupric Chloride (CuCl₂) | mdpi.com |
| Reducing Agent | Hydrazine (B178648) | mdpi.com |
| Capping Agent | Ethylene (B1197577) Glycol | mdpi.com |
| Average Nanoparticle Size | 54.54 nm | mdpi.com |
| Purity | 99.95% | mdpi.com |
| Recovery Rate | >92% | mdpi.com |
Chitosan-supported Copper Nanoparticles (relevant to Cu sources)
Chitosan (B1678972), a natural biopolymer derived from chitin, is frequently used as a stabilizing and capping agent in the synthesis of copper nanoparticles due to its biocompatibility, biodegradability, and ability to chelate metal ions. nih.gov While many studies utilize copper sulfate (B86663) (CuSO₄) as the copper source, the principles are directly applicable to syntheses starting with cupric chloride. The amino and hydroxyl groups in the chitosan structure effectively bind to copper ions, facilitating the controlled formation and stabilization of CuNPs.
The synthesis of chitosan-supported copper nanoparticles (CS-CuNPs) typically involves dissolving chitosan in an acidic solution, followed by the addition of a copper salt solution, such as cupric chloride. A reducing agent is then introduced to convert the Cu²⁺ ions to Cu⁰ nanoparticles, which remain dispersed and stabilized within the chitosan matrix. This method prevents the agglomeration and oxidation of the nanoparticles, which are common challenges in the synthesis of CuNPs.
The following table outlines the typical components and their roles in the synthesis of chitosan-supported copper nanoparticles.
| Component | Role | Reference |
| Copper Salt (e.g., Cupric Chloride) | Source of Cu²⁺ ions | nih.gov |
| Chitosan | Stabilizing and capping agent | nih.gov |
| Reducing Agent (e.g., Hydrazine) | Reduces Cu²⁺ to Cu⁰ | nih.gov |
| Antioxidant (e.g., Ascorbic Acid) | Prevents oxidation of CuNPs | nih.gov |
Bio-related and Environmental Research Applications
Studies on Enzymatic Mechanisms and Pathways (as a source of Cu2+ ions)
Cupric chloride is an invaluable tool in biochemical and physiological research, primarily as a readily available source of copper(II) ions (Cu²⁺). patsnap.com Copper is an essential trace element that serves as a critical cofactor for a multitude of enzymes involved in fundamental biological processes. patsnap.com By introducing a controlled concentration of Cu²⁺ into experimental systems, researchers can investigate the role of copper in enzymatic reactions, protein structure and function, and cellular metabolic pathways.
Enzymes such as cytochrome c oxidase (essential for cellular respiration) and superoxide (B77818) dismutase (a key antioxidant enzyme) require copper for their catalytic activity. patsnap.com Studies utilizing cupric chloride have helped elucidate the mechanisms by which these enzymes function and how copper ions are incorporated into their active sites. nih.gov Furthermore, the interaction of Cu²⁺ with other biomolecules, such as amino acids and peptides, can be studied to understand copper homeostasis and transport within organisms.
However, excess copper can be toxic, leading to oxidative stress and cellular damage. nih.gov Research has shown that exposure to cupric chloride can lead to alterations in the activity of various enzymes. For instance, studies on the crab Sesarma quadratum demonstrated that exposure to sublethal concentrations of copper chloride resulted in a significant increase in lactate (B86563) dehydrogenase (LDH) activity and a decrease in succinate (B1194679) dehydrogenase (SDH) activity, indicating a disturbance in metabolic pathways. researchgate.net
Role in Corrosion Mechanisms of Copper in Aqueous Environments
Cupric chloride plays a significant role in understanding and studying the corrosion mechanisms of copper and its alloys, particularly in aqueous environments containing chloride ions. The presence of chloride is a key factor in the breakdown of the protective patina that naturally forms on copper surfaces.
The corrosion process of copper in chloride-containing media is a complex electrochemical process. It is generally accepted that the initial step involves the dissolution of copper. The presence of chloride ions facilitates this process through the formation of copper-chloride complexes. totalmateria.com One of the proposed reversible mechanisms involves the direct formation of the cuprous chloride complex (CuCl₂⁻). totalmateria.com
Further reactions can lead to the formation of various copper compounds, including cuprous chloride (CuCl), which can precipitate on the surface, and in marine environments, the surface patina can contain copper chloride. totalmateria.com The formation of a CuCl film, however, does not necessarily protect the copper from further dissolution in chloride media. researchgate.net Studies have shown that copper continues to corrode in both hydrochloric acid and sodium chloride solutions. researchgate.net Understanding these mechanisms is crucial for predicting the long-term durability of copper in various applications, from plumbing to marine infrastructure.
Copper Chloride Crystallization Method for Agri-Food Quality Assessment
The copper chloride crystallization method is a qualitative analytical technique used to assess the quality of agricultural and food products. sagst.de This method is based on the principle that when a solution of cupric chloride dihydrate crystallizes in the presence of an extract from a biological substance, the resulting crystal patterns are influenced by the composition and quality of that substance. ishs.orguni-hohenheim.de
This technique has been applied to a variety of products, including carrots, wheat, and milk, to differentiate between samples grown under different agricultural practices (e.g., organic vs. conventional) or subjected to different processing methods. uni-hohenheim.deuni-kassel.deuni-hohenheim.de The patterns are believed to be influenced by a multitude of plant constituents, and research is ongoing to better understand the underlying mechanisms, with components like pectin (B1162225) being investigated for their influence on the crystallization process. uni-hohenheim.deuni-kassel.de
Cytotoxicity and Anticancer Activity of this compound Complexes
While cupric chloride itself has shown negligible cytotoxicity against cancer cells in some studies, it serves as a crucial starting material for the synthesis of a wide range of copper(II) complexes that exhibit significant anticancer activity. nih.gov The chelation of copper(II) ions with various organic ligands can dramatically enhance its biological activity and selectivity towards cancer cells.
The anticancer mechanisms of these copper complexes are diverse and not yet fully understood. However, several key pathways have been identified. One proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis (programmed cell death). mdpi.com The redox cycling between Cu(II) and Cu(I) is thought to play a role in this process. Additionally, these complexes can interact with and damage DNA, inhibit crucial enzymes, and disrupt mitochondrial function, all of which can contribute to their cytotoxic effects. nih.govmdpi.com
Numerous studies have reported the synthesis of novel copper(II) complexes with potent activity against various cancer cell lines, in some cases exceeding the efficacy of established chemotherapy drugs like cisplatin. nih.govrsc.org For example, a series of copper(II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea were found to be cytotoxic to several human cancer cell lines in the low micromolar range, while showing low toxicity to normal cells. nih.gov Another study on terpyridine copper(II) complexes demonstrated their ability to induce cell cycle arrest and apoptosis in liver cancer cells. rsc.org
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of copper(II) complexes against a human prostate cancer cell line (PC3), illustrating their cytotoxic potential compared to standard cupric chloride and a common chemotherapy drug.
| Compound | IC₅₀ on PC3 Cells (µM) | Reference |
| Cupric Chloride | 96.3 - 109.4 | nih.gov |
| Complex 1 | 1.2 - 3.1 times more active than Cisplatin | nih.gov |
| Complex 3 | 1.2 - 3.1 times more active than Cisplatin | nih.gov |
| Complex 8 | 1.2 - 3.1 times more active than Cisplatin | nih.gov |
| Cisplatin | Reference Drug | nih.gov |
Q & A
Q. How can the hydrate formula of cupric chloride hydrate be determined experimentally?
Methodological Answer: Use gravimetric analysis by measuring mass loss upon dehydration. For example:
- Heat a known mass of hydrated CuCl₂ (e.g., 0.235 g) until all water is removed.
- Measure the remaining anhydrous CuCl₂ mass (e.g., 0.185 g).
- Calculate moles of H₂O lost:
This method is validated in hydrate determination studies .
| Initial Mass (g) | Mass After Heating (g) | Calculated |
|---|---|---|
| 0.235 | 0.185 | 2.01 |
Q. What are the standard laboratory methods for synthesizing this compound?
Methodological Answer: Two primary methods are used:
- Hydrate formation from anhydrous CuCl₂: Expose anhydrous CuCl₂ to humid air, where it absorbs moisture to form CuCl₂·2H₂O .
- Direct synthesis from CuO: Dissolve cupric oxide (CuO) in hydrochloric acid (HCl):
Evaporate the solution under controlled humidity to crystallize the dihydrate .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Identifies crystal structure by comparing peaks to reference data (e.g., JCPDS 01-074-2123 for CuCl₂·2H₂O).
- Thermogravimetric Analysis (TGA): Quantifies water content via mass loss at 110–150°C .
- Infrared Spectroscopy (IR): Detects O–H stretching (3400–3200 cm⁻¹) and Cu–Cl vibrations (600–400 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Store in airtight containers with desiccants (e.g., silica gel) to prevent deliquescence.
- Avoid prolonged exposure to light, which may catalyze decomposition.
- Monitor for color changes (yellowish → greenish-blue indicates hydration) .
Advanced Research Questions
Q. What role does this compound play in catalytic chlorination reactions?
Methodological Answer: CuCl₂·2H₂O acts as a Lewis acid catalyst in vinyl chloride synthesis:
- Optimize parameters:
Q. How can conflicting thermodynamic data for this compound be resolved?
Methodological Answer:
- Replicate synthesis: Ensure consistent hydration states (e.g., dihydrate vs. trihydrate).
- Calorimetry standardization: Use differential scanning calorimetry (DSC) under inert atmospheres to measure enthalpy of dehydration.
- Compare results with computational models (e.g., density functional theory) to validate experimental data .
Q. What methodologies assess this compound in electrochemical metal leaching?
Methodological Answer:
- Leaching experiments:
-
Prepare solutions with 0.1–1.0 M CuCl₂·2H₂O at pH 1–3 (adjusted with HCl).
-
Measure metal dissolution rates (e.g., gold, pyrite) via atomic absorption spectroscopy (AAS).
Parameter Optimal Range Analytical Method CuCl₂ concentration 0.5–0.8 M Titration pH 1.5–2.0 pH meter Temperature 60–80°C Thermocouple
Q. How do molecular dynamics (MD) simulations model hydration in cupric chloride?
Methodological Answer:
- Simulation setup: Use force fields (e.g., AMBER) to model Cu²⁺–H₂O interactions in aqueous solutions.
- Validation: Compare simulated radial distribution functions (RDFs) with X-ray absorption fine structure (EXAFS) data.
- Applications: Predict hydration numbers and ion-pair formation kinetics under varying temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
